6-Bromo-2,2-dimethyl-2H-chromene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,2-dimethylchromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBXFINOQUIMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472226 | |
| Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82305-04-2 | |
| Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2,2-dimethyl-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-2,2-dimethyl-2H-chromene, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its physical characteristics, spectral properties, and synthetic methodologies to support research and development activities.
Core Physicochemical Properties
This compound is a halogenated chromene derivative. At room temperature, it exists as a liquid. While a specific boiling point has not been definitively reported in the literature, a related compound, 6-bromo-2H-chromene, has a reported boiling point of 280.512°C at 760 mmHg, suggesting a relatively high boiling point for the dimethylated analogue.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 82305-04-2 | - |
| Molecular Formula | C₁₁H₁₁BrO | - |
| Molecular Weight | 239.11 g/mol | - |
| Physical Form | Liquid | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| Density | Data not available | - |
| Refractive Index | Data not available | - |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in published literature. However, analysis of related compounds and synthetic precursors provides insight into its expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a full experimental spectrum for the title compound is not available, the synthesis of a derivative, 1-(2,2-Dimethyl-2H-chromen-6-yl)-3,7-dimethyl-octa-2,6-dien-1-ol, starts from this compound. The NMR spectra for this derivative and other related compounds are available in the supplementary information of the cited study, which can be used for comparative analysis.
Infrared (IR) Spectroscopy: Experimental IR data for this compound is not readily available.
Mass Spectrometry (MS): Experimental mass spectrometry data for this compound is not readily available.
Synthesis and Experimental Protocols
A detailed, step-by-step synthesis protocol for this compound is not explicitly described in the available literature. However, the synthesis of the closely related compound, this compound-8-carbaldehyde, has been reported and suggests a probable synthetic route. This synthesis involves a thermal Claisen rearrangement of a propargyl ether derivative of a brominated salicylaldehyde.
A plausible synthetic pathway for this compound would likely involve the following conceptual steps:
Figure 1: A proposed synthetic workflow for this compound.
Experimental Workflow for a Related Reaction:
A documented experimental procedure where this compound is used as a starting material provides insight into its handling and purification. In this protocol, the compound is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C before the addition of sec-butyllithium to generate an organolithium intermediate. This is followed by the addition of an electrophile. This suggests that this compound is soluble in aprotic polar solvents like THF and is amenable to standard organometallic reaction conditions.
Figure 2: Experimental workflow using this compound as a reactant.
Logical Relationships in Synthesis
The synthesis of chromenes often relies on a key intramolecular rearrangement. The logical relationship between the starting materials and the final chromene product is dictated by the principles of pericyclic reactions.
Figure 3: Logical flow from precursors to the chromene product via key chemical transformations.
References
The Dawn of a New Class of Bioactive Molecules: The Discovery and First Synthesis of 2,2-dimethyl-2H-chromene Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2,2-dimethyl-2H-chromene core is a privileged scaffold in medicinal chemistry and natural product synthesis, renowned for its presence in a wide array of biologically active compounds. This technical guide delves into the seminal moments of this important class of molecules: their initial discovery as potent insect anti-hormones in the plant Ageratum houstonianum and the pioneering synthetic strategies that first enabled their creation in the laboratory. We provide a detailed examination of two foundational synthetic methods—the condensation of phenols with unsaturated acids and the thermal rearrangement of aryl propargyl ethers. This document includes detailed experimental protocols, quantitative data from early and representative syntheses, and visualizations of key synthetic and mechanistic pathways to serve as a comprehensive resource for professionals in chemical and biological research.
Discovery: Nature's Anti-Hormones
The story of 2,2-dimethyl-2H-chromene derivatives begins not in a laboratory, but in the observation of plant-insect interactions. In a landmark 1976 paper published in Science, Bowers and his colleagues unveiled the discovery of two simple chromene compounds isolated from the common bedding plant, Ageratum houstonianum.[1] These compounds, which they named Precocene I (7-methoxy-2,2-dimethyl-2H-chromene) and Precocene II (6,7-dimethoxy-2,2-dimethyl-2H-chromene), exhibited potent anti-juvenile hormone activity in several insect species.
Their effect was profound: exposure to these plant-derived molecules induced precocious metamorphosis in immature insects, leading to the development of sterile, miniature adults. This biological action was equivalent to the surgical removal of the corpora allata, the glands responsible for producing juvenile hormone, which is essential for normal insect development.[1][2] This discovery marked the first identification of "anti-hormones" in nature and opened a new avenue for the development of biorational pesticides.
The proposed mechanism of action, now widely supported, involves the metabolic activation of the precocenes within the insect's corpora allata. Cytochrome P-450 monooxygenases, enzymes typically involved in detoxification, instead convert the 3,4-double bond of the chromene into a highly reactive 3,4-epoxide. This epoxide is a potent electrophile that readily alkylates and destroys essential cellular macromolecules within the gland, leading to its necrosis and a halt in juvenile hormone production.[3]
References
An In-depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,2-dimethyl-2H-chromene is a heterocyclic organic compound that belongs to the chromene family. Chromenes, also known as benzopyrans, are bicyclic structures consisting of a benzene ring fused to a pyran ring. The presence of a bromine atom and two methyl groups on the chromene scaffold imparts specific chemical properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthesis protocol, and its application in the synthesis of bioactive molecules.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 82305-04-2
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in the table below. This data is crucial for its identification, purification, and use in subsequent chemical reactions.
| Property | Value |
| Molecular Formula | C₁₁H₁₁BrO |
| Molecular Weight | 239.11 g/mol |
| Appearance | Not explicitly available in search results |
| Melting Point | Not explicitly available in search results |
| Boiling Point | Not explicitly available in search results |
| Solubility | Not explicitly available in search results |
| ¹H NMR | Not explicitly available in search results |
| ¹³C NMR | Not explicitly available in search results |
| Mass Spectrum | Not explicitly available in search results |
| IR Spectrum | Not explicitly available in search results |
Note: Specific experimental data for the physicochemical and spectral properties of this compound were not available in the provided search results. The data for related compounds, such as 6-bromo-2H-chromene, can be found in public databases like PubChem.
Experimental Protocols
Representative Synthesis of a Chromene Derivative: 3-Acetyl-6-bromo-2H-chromene
While a specific protocol for the synthesis of this compound was not found, the following is a detailed experimental procedure for the synthesis of a structurally related compound, 3-Acetyl-6-bromo-2H-chromene. This protocol illustrates a general method for the construction of the 6-bromochromene scaffold.
Materials:
-
5-bromo-2-hydroxybenzaldehyde
-
Potassium carbonate (finely ground and dried)
-
Butan-2-one
-
But-3-en-2-one
-
Silica gel for column chromatography
-
Methylene chloride
-
Cyclohexane
-
Diisopropyl ether
Procedure:
-
A solution of 5-bromo-2-hydroxybenzaldehyde (100 g, 497 mmol) and potassium carbonate (13.8 g, 100 mmol) in butan-2-one (220 ml) is brought to reflux.
-
A solution of but-3-en-2-one (35.31 g, 497 mmol) in butan-2-one (40 ml) is then added dropwise over 15 to 20 minutes.
-
After 4 hours of refluxing, an additional portion of potassium carbonate (13.8 g, 100 mmol) is added.
-
The reaction mixture is refluxed for an additional 16 hours.
-
After cooling to room temperature, the solid is removed by filtration and washed with two 50 ml portions of butan-2-one.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel, using a 1:1 mixture of methylene chloride and cyclohexane as the eluent.
-
Recrystallization from diisopropyl ether yields the final product, 3-Acetyl-6-bromo-2H-chromene, as a yellowish solid.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activities. The chromene nucleus is a common scaffold in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The bromine atom at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents, enabling the generation of libraries of novel chromene derivatives for drug discovery screening.
Logical Workflow for Drug Discovery Application
The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program.
Caption: Logical workflow for the use of this compound in drug discovery.
This workflow highlights the progression from the starting material to the generation of a diverse library of compounds, followed by biological screening to identify "hits." These hits then undergo lead optimization to improve their pharmacological properties, ultimately leading to the selection of a candidate for preclinical development. The versatility of this compound makes it an important tool in this process.
An In-depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-chromene: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-2,2-dimethyl-2H-chromene, a member of the chromene class of heterocyclic compounds. Chromenes are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This document details the physicochemical properties, a representative synthetic protocol, and the biological significance of this compound and its derivatives, with a focus on their potential in cancer therapy.
Core Physicochemical Data
The fundamental molecular and physical properties of this compound are summarized in the table below. This information is crucial for its application in experimental settings and for the characterization of its derivatives.
| Property | Value |
| Chemical Formula | C₁₁H₁₁BrO |
| Molecular Weight | 239.11 g/mol |
| CAS Number | 82305-04-2 |
| Synonyms | 2,2-dimethyl-6-bromochromene, 6-bromo-2,2-dimethyl-2H-benzo[b]pyran |
Synthetic Methodology
Experimental Protocol: Microwave-Assisted Synthesis of this compound
Objective: To synthesize this compound from 4-bromophenol and 3-methyl-2-butenal.
Materials:
-
4-Bromophenol
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3-Methyl-2-butenal (Prenal)
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Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Standard laboratory glassware for extraction and purification
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-bromophenol (1 equivalent), 3-methyl-2-butenal (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150°C) for a predetermined time (e.g., 15-30 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Significance and Therapeutic Potential
Chromene derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor properties.[2][3][4]
Antitumor Activity
Research has demonstrated that various chromene derivatives exert potent cytotoxic effects against a range of human cancer cell lines.[2][5] The mechanisms underlying their anticancer activity are multifaceted and include:
-
Induction of Apoptosis: Many chromene compounds have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases and the disruption of the mitochondrial membrane potential.[6][7]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G2/M or S phase, preventing them from dividing and multiplying.[5][6]
-
Inhibition of Key Signaling Pathways: Chromene derivatives have been found to inhibit crucial signaling pathways that are often dysregulated in cancer. For instance, some have been reported to inhibit Src kinases, which play a role in cell growth and proliferation.[5]
-
Overcoming Multidrug Resistance: Certain benzochromene derivatives have shown the ability to inhibit the function of P-glycoprotein, a transporter protein that is often overexpressed in cancer cells and contributes to multidrug resistance.[7]
P2Y₆ Receptor Antagonism
Interestingly, a 3-nitro-2-(trifluoromethyl)-2H-chromene derivative has been identified as an antagonist of the P2Y₆ receptor. The P2Y₆ receptor is a G-protein coupled receptor that is activated by uridine diphosphate (UDP) and is implicated in inflammatory responses and cancer cell migration.[8][9] Antagonism of this receptor could represent a therapeutic strategy for certain inflammatory diseases and cancers. The signaling cascade initiated by P2Y₆ receptor activation involves the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[9][10]
Conclusion
This compound serves as a valuable scaffold in the development of novel therapeutic agents. Its synthesis is achievable through modern, efficient chemical methods. The broader class of chromene derivatives demonstrates significant potential, particularly in oncology, by targeting multiple pathways involved in cancer cell proliferation and survival. Further investigation into the structure-activity relationships of this compound and its analogs is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis of chromene derivatives using microwave-assisted method | Vietnam Journal of Chemistry [vjs.ac.vn]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. P2RY6 pyrimidinergic receptor P2Y6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Solubility Profile of 6-Bromo-2,2-dimethyl-2H-chromene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromo-2,2-dimethyl-2H-chromene in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines general principles and methodologies for solubility determination applicable to this compound and its analogs.
Core Data Presentation: Solubility in Organic Solvents
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Qualitative solubility information is available for structurally similar compounds, suggesting that this compound is likely to be soluble in a range of organic solvents, particularly polar aprotic solvents. For instance, related compounds such as 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid and 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide are reported to be soluble in dimethyl sulfoxide (DMSO).
| Solvent | Quantitative Solubility (g/L or mol/L) | Qualitative Assessment |
| Common Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Data not available | Likely soluble |
| Chloroform | Data not available | Potentially soluble |
| Methanol | Data not available | Potentially soluble |
| Ethanol | Data not available | Potentially soluble |
| Acetone | Data not available | Potentially soluble |
| Dichloromethane (DCM) | Data not available | Potentially soluble |
| Tetrahydrofuran (THF) | Data not available | Potentially soluble |
| N,N-Dimethylformamide (DMF) | Data not available | Likely soluble |
Note: The assessments are based on the general solubility of similar chromene derivatives and should be confirmed through experimental validation.
Experimental Protocols for Solubility Determination
The following section details a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. The most common and reliable method is the Saturated Shake-Flask Method .
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the filtered supernatant is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Vials for sample collection
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC), or UV-Vis Spectrophotometer)
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a volumetric flask.
-
Add a known volume of the desired organic solvent to the flask.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of a Generalized Chromene Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a chromene derivative, which can be adapted for the synthesis of this compound.
Spectral Data Interpretation of 6-Bromo-2,2-dimethyl-2H-chromene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis and interpretation of the expected spectral data for the compound 6-Bromo-2,2-dimethyl-2H-chromene. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data. These predictions are based on established principles of spectroscopic interpretation and analysis of structurally similar compounds. This guide also outlines standardized experimental protocols for the acquisition of such spectral data, intended to serve as a practical reference for researchers in organic synthesis and drug development.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d | 1H | Ar-H (H5) |
| ~7.10 | dd | 1H | Ar-H (H7) |
| ~6.65 | d | 1H | Ar-H (H8) |
| ~6.30 | d | 1H | Olefinic-H (H4) |
| ~5.60 | d | 1H | Olefinic-H (H3) |
| ~1.45 | s | 6H | 2 x CH₃ |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~152 | Quaternary | C8a |
| ~132 | Tertiary | C5 |
| ~130 | Tertiary | C7 |
| ~128 | Quaternary | C4a |
| ~125 | Tertiary | C4 |
| ~122 | Tertiary | C3 |
| ~118 | Tertiary | C8 |
| ~115 | Quaternary | C6 |
| ~76 | Quaternary | C2 |
| ~28 | Primary | 2 x CH₃ |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 254/256 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 239/241 | High | [M-CH₃]⁺ (Loss of a methyl group) |
| 175 | Moderate | [M-Br]⁺ (Loss of bromine) |
| 160 | Moderate | [M-Br-CH₃]⁺ |
| 131 | Moderate | [C₉H₇O]⁺ Fragment |
Predicted Infrared (IR) Spectral Data
Sample State: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2950-3000 | Medium-Strong | Aliphatic C-H Stretch |
| ~1640 | Medium | C=C Stretch (Olefinic) |
| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O-C Stretch (Aryl-alkyl ether) |
| ~1100 | Strong | C-O Stretch |
| ~820 | Strong | C-H Bend (p-disubstituted aromatic) |
| ~600 | Medium | C-Br Stretch |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using a pulse angle of 45-90 degrees.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph coupled to the mass spectrometer (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) by bombarding the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Interpretation: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups present in the molecule.[1][2][3][4][5]
Visualization of Workflows and Relationships
The following diagrams illustrate the logical workflow for spectral data interpretation and a general experimental procedure.
Caption: Workflow for Spectroscopic Data Interpretation.
Caption: General Experimental Workflow for Spectroscopy.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-2,2-dimethyl-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Bromo-2,2-dimethyl-2H-chromene. This document details predicted spectral data, outlines a standard experimental protocol for data acquisition, and presents visualizations to aid in understanding the molecular structure and analytical workflow.
Introduction to this compound
This compound is a heterocyclic compound belonging to the chromene family. Chromene derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active natural products and synthetic compounds. The bromine substituent and the dimethylated chromene core provide a unique electronic and steric environment, making NMR spectroscopy an essential tool for its structural elucidation and characterization.
Predicted NMR Spectroscopic Data
Due to the limited availability of public experimental spectra for this specific molecule, the following tables present high-quality predicted ¹H and ¹³C NMR data. These predictions are based on computational models that are widely used in the field of structural chemistry and provide a reliable estimation of the expected spectral parameters.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The assignments are correlated with the molecular structure depicted in Figure 1.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 5.62 | d | 9.9 |
| H4 | 6.28 | d | 9.9 |
| H5 | 7.15 | d | 2.3 |
| H7 | 7.08 | dd | 8.5, 2.3 |
| H8 | 6.65 | d | 8.5 |
| 2 x CH₃ (C10, C11) | 1.43 | s | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2. The assignments are correlated with the molecular structure depicted in Figure 1.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) |
| C2 | 75.8 |
| C3 | 129.8 |
| C4 | 122.1 |
| C4a | 121.5 |
| C5 | 131.6 |
| C6 | 115.2 |
| C7 | 129.1 |
| C8 | 117.5 |
| C8a | 152.9 |
| 2 x CH₃ (C10, C11) | 27.9 |
Experimental Protocols for NMR Analysis
The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
Instrument Parameters and Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of approximately 0 to 220 ppm is standard for most organic molecules.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualizations
The following diagrams are provided to visualize the molecular structure and the NMR analysis workflow.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.
Figure 2: Workflow for the NMR analysis of this compound.
Interpretation of NMR Spectra
The predicted ¹H NMR spectrum shows distinct signals for the vinylic protons (H3 and H4) which appear as doublets due to their coupling to each other. The aromatic protons (H5, H7, and H8) exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The two methyl groups at the C2 position are equivalent and therefore appear as a single sharp singlet, integrating to six protons.
In the predicted ¹³C NMR spectrum, all eleven carbon atoms are expected to be resolved. The quaternary carbon (C2) and the carbon attached to bromine (C6) will likely show lower intensity signals. The chemical shifts of the aromatic carbons are influenced by the electron-donating oxygen atom and the electron-withdrawing bromine atom.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound. The presented predicted data, experimental protocols, and visualizations serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery for the structural verification and characterization of this and related chromene derivatives. For definitive structural confirmation, it is always recommended to acquire and interpret experimental 2D NMR data, such as COSY, HSQC, and HMBC, in conjunction with the 1D spectra.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-2,2-dimethyl-2H-chromene
For Immediate Release
This technical guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Bromo-2,2-dimethyl-2H-chromene. The information presented is curated for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's behavior under mass spectrometric conditions. This document outlines the principal fragmentation pathways, presents the anticipated quantitative data in a structured format, and includes a generalized experimental protocol for acquiring such data.
Predicted Mass Spectrometry Fragmentation Data
The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily involving the gem-dimethyl group and the dihydropyran ring. The expected major fragments and their relative abundances are summarized in the table below. The presence of bromine is distinguished by the characteristic M+2 isotopic pattern for all bromine-containing fragments.
| m/z (Proposed) | Ion Formula | Fragment Structure | Proposed Fragmentation Pathway |
| 254/256 | [C₁₁H₁₁BrO]⁺ | Molecular Ion (M⁺) | - |
| 239/241 | [C₁₀H₈BrO]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group |
| 198 | [C₇H₅BrO]⁺ | [M - C₄H₈]⁺ | Retro-Diels-Alder (RDA) reaction with loss of isobutylene |
| 175 | [C₁₁H₁₁O]⁺ | [M - Br]⁺ | Loss of a bromine radical |
| 159 | [C₁₀H₇O]⁺ | [M - CH₃ - Br]⁺ | Sequential loss of a methyl radical and a bromine radical |
| 119 | [C₇H₅O]⁺ | [M - C₄H₈ - Br]⁺ | RDA reaction followed by loss of a bromine radical |
Core Fragmentation Pathways
The fragmentation of this compound under electron ionization is predicted to be governed by the stability of the resulting carbocations and radical species. The primary fragmentation routes are initiated by the loss of an electron to form the molecular ion, which then undergoes further dissociation.
A key fragmentation pathway involves the loss of a methyl group from the sterically hindered gem-dimethyl group at the C2 position. This results in the formation of a stable tertiary carbocation, which is a common fragmentation pattern for molecules containing this moiety. Another significant fragmentation is the Retro-Diels-Alder (RDA) reaction of the dihydropyran ring. This process leads to the expulsion of a neutral isobutylene molecule and the formation of a brominated benzofuran radical cation. Subsequent loss of the bromine atom from these initial fragments leads to further characteristic ions.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a general methodology for the acquisition of an electron ionization mass spectrum for a compound such as this compound.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
-
The mass spectrometer should be equipped with an electron ionization (EI) source.
3. GC-MS Method (if applicable):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Transfer Line Temperature: 280 °C
4. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 400.
-
Scan Rate: A suitable scan rate to obtain at least 10-20 spectra across a chromatographic peak.
5. Data Analysis:
-
Identify the molecular ion peak, considering the isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1).
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures based on logical neutral losses from the molecular ion.
-
Compare the obtained spectrum with spectral libraries if available.
The workflow for this experimental protocol is illustrated in the following diagram.
Caption: General experimental workflow for obtaining an EI-mass spectrum.
In-depth Analysis Reveals Scarcity of Naturally Occurring Brominated Chromene Derivatives
A comprehensive review of scientific literature indicates a notable absence of naturally occurring compounds that simultaneously feature a brominated structure and a chromene core. While both brominated natural products and chromene derivatives are abundant and diverse in nature, their combination appears to be exceedingly rare, if not entirely absent, from natural sources.
For researchers, scientists, and professionals in drug development, this finding is significant as it directs focus towards the rich and distinct fields of brominated marine natural products and non-brominated chromenes from terrestrial sources, rather than their hypothetical combination.
Extensive database searches have yielded a wealth of information on two separate, well-established classes of natural products:
-
Brominated Natural Products: The marine environment, particularly red algae of the genera Laurencia and Ceramium, as well as various sea sponges, are prolific producers of a wide array of brominated compounds.[1][2][3][4] These include brominated phenols, terpenes, and alkaloids, which exhibit a broad spectrum of potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.[1][2][3][4] The biosynthesis of these compounds is often attributed to the presence of bromoperoxidase enzymes in these marine organisms.
-
Chromene Derivatives: The chromene scaffold is a common motif in a variety of natural products isolated from terrestrial plants and fungi.[5][6][7][8][9] This class includes well-known compounds such as flavonoids, coumarins, and tocopherols (Vitamin E). These molecules are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities.[7]
Despite the individual prevalence of these two categories, no definitive examples of a naturally occurring molecule combining a brominated substituent with a chromene nucleus were identified in the conducted literature review. While some studies describe the synthesis of brominated chromene derivatives from natural product precursors, these are laboratory creations and not products of natural biosynthesis.
This lack of evidence suggests that the enzymatic pathways for bromination, prevalent in marine organisms, and the biosynthetic routes for chromene formation, common in terrestrial life, do not naturally intersect.
Given these findings, a detailed technical guide on the "natural occurrence of brominated chromene derivatives" cannot be accurately compiled. However, in-depth technical guides on the following well-documented and highly relevant topics for drug discovery and development can be provided:
-
Naturally Occurring Brominated Marine Compounds: This would offer a comprehensive overview of the diverse brominated phenols, terpenes, and alkaloids from marine sources, their isolation, biological activities, and potential as lead compounds in drug discovery.
-
Naturally Occurring Chromene Derivatives: This guide would focus on the rich chemistry and pharmacology of chromenes from terrestrial plants and fungi, detailing their classification, biosynthesis, and wide-ranging therapeutic applications.
Professionals in the field are encouraged to explore these two distinct but equally promising areas of natural product research.
References
- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chapter - Naturally Occurring Chromene Containing Molecules and their Isolation Protocols | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
The 2,2-dimethyl-2H-chromene Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-dimethyl-2H-chromene, a heterocyclic organic compound, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. This structural motif is prevalent in a diverse array of natural products, exhibiting a wide spectrum of biological activities.[1][2] Its inherent physicochemical properties and synthetic tractability have made it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of the biological significance of the 2,2-dimethyl-2H-chromene core, with a focus on its anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Pharmacological Significance and Anticancer Activity
Derivatives of the 2,2-dimethyl-2H-chromene scaffold have demonstrated potent activity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in tumor progression, survival, and adaptation to the tumor microenvironment.
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
One of the well-documented anticancer mechanisms of 2,2-dimethyl-2H-chromene derivatives is the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[3][4] HIF-1 is a transcription factor that plays a central role in cellular adaptation to hypoxia, a common feature of solid tumors.[3] By activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, HIF-1 promotes tumor growth and resistance to therapy.[3] Certain 2,2-dimethyl-2H-chromene-based compounds have been identified as potent inhibitors of HIF-1 activity, thereby representing a promising strategy for anticancer drug development.[4]
Modulation of Anoctamin-1 (ANO1)
Another significant target of this scaffold is Anoctamin-1 (ANO1), a calcium-activated chloride channel.[5] ANO1 is overexpressed in several types of cancers, where it contributes to cell proliferation, migration, and apoptosis resistance.[6] Inhibition of ANO1 by small molecules containing the 2,2-dimethyl-2H-chromene motif has been shown to induce cancer cell death and suppress tumor growth.[5]
Quantitative Data: Anticancer Activity of 2,2-dimethyl-2H-chromene Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of representative 2,2-dimethyl-2H-chromene derivatives against various cancer cell lines.
Table 1: HIF-1 Pathway Inhibitors
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 6a | LN229-V6R (Glioblastoma) | HRE-reporter | < 5 | [3] |
| 6g | LN229-V6R (Glioblastoma) | HRE-reporter | < 5 | [3] |
| 6l | LN229-V6R (Glioblastoma) | HRE-reporter | < 5 | [3] |
| 135o | A549 (Lung Adenocarcinoma) | Cytotoxicity | 17.5 | [7] |
| 135o | K562 (Leukemia) | Cytotoxicity | 10.6 | [7] |
| 135o | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 15.3 | [7] |
Table 2: General Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | HT-29 (Colon Cancer) | > Doxorubicin | [8] |
| Compound 5 | HepG-2 (Liver Cancer) | > Doxorubicin | [8] |
| Compound 6 | MCF-7 (Breast Cancer) | > Doxorubicin | [8] |
| Compound 151 | SW480 (Colon Cancer) | 10.8 ± 1.5 | [7] |
| 171c | CCRF-CEM (Leukemia) | > 50 | [7] |
| 171u | HT-29 (Colon Cancer) | < 50 | [7] |
| 171v | CCRF-CEM (Leukemia) | < 50 | [7] |
| 177e | MCF-7 (Breast Cancer) | 2.7 | [7] |
| 177f | MCF-7 (Breast Cancer) | 0.6 | [7] |
| 177m | MCF-7 (Breast Cancer) | 0.32 | [7] |
| 177e | HCT-116 (Colon Cancer) | 3.1 | [7] |
| 177f | HCT-116 (Colon Cancer) | 0.2 | [7] |
| 177m | HCT-116 (Colon Cancer) | 1.7 | [7] |
| 177e | HepG-2 (Liver Cancer) | 2.2 | [7] |
| 177f | HepG-2 (Liver Cancer) | 0.5 | [7] |
| 177m | HepG-2 (Liver Cancer) | 0.4 | [7] |
Experimental Protocols
Synthesis of the 2,2-dimethyl-2H-chromene Scaffold
A common and efficient method for the synthesis of the 2,2-dimethyl-2H-chromene ring system is the pyridine-catalyzed condensation of a substituted phenol with 3-methyl-2-butenal under microwave irradiation.[9]
Materials:
-
Substituted phenol
-
3-methyl-2-butenal
-
Pyridine
-
Microwave reactor
Procedure:
-
A mixture of the phenol (1 equivalent), 3-methyl-2-butenal (1.2 equivalents), and pyridine (0.5 equivalents) is placed in a sealed microwave vessel.
-
The reaction mixture is irradiated in a microwave reactor at a specified temperature and time (e.g., 140°C for 15-30 minutes).
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,2-dimethyl-2H-chromene derivative.
HIF-1α Inhibition Assay (Luciferase Reporter Assay)
This assay is used to screen for compounds that inhibit the transcriptional activity of HIF-1.[1]
Materials:
-
Cancer cell line stably expressing a hypoxia-responsive element (HRE)-driven luciferase reporter gene (e.g., MDA-MB-231-VEGF-Luc or LN229-V6R).[1][4]
-
Test compounds (2,2-dimethyl-2H-chromene derivatives).
-
Cell culture medium and supplements.
-
Hypoxia chamber (1% O2).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the plate under hypoxic conditions (1% O2) for 18 hours.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
A decrease in luciferase activity in the presence of the test compound compared to the vehicle control indicates inhibition of the HIF-1 pathway.
Western Blotting for HIF-1α Expression
This method is used to confirm the effect of the compounds on the protein levels of HIF-1α.[1]
Materials:
-
Cancer cells (e.g., MDA-MB-231).[1]
-
Test compounds.
-
Lysis buffer.
-
Protein assay reagent.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibody against HIF-1α.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Treat the cells with the test compounds under hypoxic conditions as described above.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against HIF-1α, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
ANO1 Inhibition Assay (YFP Fluorescence Quenching Assay)
This cell-based assay is used to identify inhibitors of the ANO1 chloride channel.[5][10]
Materials:
-
Fischer rat thyroid (FRT) cells stably expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (F46L/H148Q/I152L).[5]
-
Test compounds.
-
Iodide-containing solution.
-
ATP solution (to activate ANO1).
-
Fluorescence microplate reader.
Procedure:
-
Plate the FRT-ANO1-YFP cells in a 96-well plate.
-
Wash the cells with a halide-free buffer.
-
Add the test compounds at various concentrations and incubate for a short period.
-
Measure the baseline YFP fluorescence.
-
Add an iodide-containing solution along with ATP to activate the ANO1 channel.
-
Monitor the quenching of YFP fluorescence over time. The rate of fluorescence quenching is proportional to the iodide influx through ANO1.
-
A reduction in the rate of fluorescence quenching in the presence of the test compound indicates inhibition of ANO1.
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the HIF-1 signaling pathway by 2,2-dimethyl-2H-chromene derivatives.
Caption: Inhibition of the ANO1 channel by 2,2-dimethyl-2H-chromene derivatives.
Experimental Workflow Diagrams
Caption: Experimental workflow for identifying and validating HIF-1 inhibitors.
Caption: Experimental workflow for the YFP fluorescence quenching-based ANO1 inhibition assay.
Conclusion
The 2,2-dimethyl-2H-chromene scaffold represents a highly versatile and biologically relevant motif in the realm of drug discovery. Its prevalence in nature and the potent and diverse pharmacological activities of its synthetic derivatives, particularly in the context of cancer, underscore its importance. The inhibition of key cancer-related pathways such as HIF-1 and ANO1 provides a solid foundation for the rational design of novel and effective therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore and exploit the therapeutic potential of this remarkable chemical scaffold.
References
- 1. Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effect of Hemin through ANO1 Inhibition in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene from 5-bromosalicylaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-2,2-dimethyl-2H-chromene is a heterocyclic compound belonging to the chromene family. Chromene scaffolds are prevalent in a wide range of natural products and are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the synthesis of this compound through a one-pot reaction from commercially available 5-bromosalicylaldehyde. The described method is based on a base-catalyzed condensation followed by an intramolecular cyclization, a robust and efficient strategy for the formation of the chromene ring system.
Reaction Scheme and Mechanism
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation of 5-bromosalicylaldehyde with acetone. The resulting intermediate, an α,β-unsaturated ketone, is not isolated but undergoes a spontaneous intramolecular oxa-Michael addition of the phenolic hydroxyl group to the enone system, yielding the final this compound product.
Overall Reaction:

Mechanism Pathway: The reaction mechanism involves two primary stages catalyzed by a secondary amine, such as pyrrolidine:
-
Formation of Enamine and Condensation: The catalyst reacts with acetone to form a nucleophilic enamine. This enamine then attacks the aldehyde group of 5-bromosalicylaldehyde. Subsequent elimination of water yields an α,β-unsaturated iminium ion, which hydrolyzes to the corresponding ketone intermediate.
-
Intramolecular Oxa-Michael Addition: The phenoxide, formed under the basic reaction conditions, acts as a nucleophile, attacking the β-carbon of the unsaturated system in a conjugate addition. This step forms the six-membered pyran ring. A final proton transfer regenerates the catalyst and yields the stable 2H-chromene product.
Figure 1. Proposed reaction mechanism pathway.
Experimental Protocol
This protocol outlines the procedure for the synthesis of this compound.
3.1 Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 5-Bromosalicylaldehyde | 201.02 | 10.0 | 2.01 g | Starting Material |
| Acetone | 58.08 | - | 30 mL | Reagent & Solvent |
| Pyrrolidine | 71.12 | 2.0 | 0.17 mL | Base Catalyst |
| Toluene | 92.14 | - | 20 mL | Solvent |
| Ethyl Acetate | 88.11 | - | ~100 mL | Extraction Solvent |
| Hexane | 86.18 | - | ~400 mL | Eluent |
| Saturated NaCl Solution | - | - | 2 x 25 mL | Washing Agent |
| Anhydrous MgSO₄ | 120.37 | - | As needed | Drying Agent |
| Silica Gel (230-400 mesh) | - | - | As needed | Stationary Phase |
3.2 Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
3.3 Synthetic Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde (2.01 g, 10.0 mmol).
-
Add toluene (20 mL) and acetone (30 mL) to the flask. Stir the mixture until the aldehyde is completely dissolved.
-
Add pyrrolidine (0.17 mL, 2.0 mmol) to the solution using a syringe.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.
3.4 Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute the mixture with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 25 mL of 1 M HCl, and twice with 25 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a pale yellow oil.
3.5 Expected Yield
-
Theoretical Yield: 2.39 g
-
Typical Experimental Yield: 65-80% (1.55 g - 1.91 g)
Visualization of Experimental Workflow
Figure 2. Experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Toluene, acetone, and ethyl acetate are flammable liquids. Avoid open flames and sparks.
-
Pyrrolidine is corrosive and has a strong odor. Handle with care.
-
5-Bromosalicylaldehyde is an irritant. Avoid inhalation and contact with skin.
Application Notes and Protocols for the Catalytic Synthesis of 2H-Chromenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of prominent catalytic methodologies for the synthesis of 2H-chromenes, a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. The following sections detail selected metal-catalyzed and organocatalytic protocols, offering comprehensive experimental procedures, quantitative data for substrate scope, and mechanistic insights visualized through reaction pathway diagrams.
Palladium-Catalyzed Enantioselective Synthesis of 2-Aryl-2H-Chromenes
The enantioselective synthesis of 2-aryl-2H-chromenes can be achieved through a palladium-catalyzed 6-endo-trig cyclization. This method, developed by Scheidt and co-workers, utilizes a monodentate phosphoramidite ligand derived from TADDOL to achieve high yields and excellent enantioselectivities under mild conditions.[1][2]
Data Presentation
| Entry | Arene Substituent (R) | Yield (%)[1] | Enantiomeric Ratio (er)[1] |
| 1 | H | 71 | 95:5 |
| 2 | 4-OMe | 75 | 94:6 |
| 3 | 4-F | 68 | 95:5 |
| 4 | 4-Cl | 72 | 96:4 |
| 5 | 4-Br | 70 | 96:4 |
| 6 | 3-OMe | 73 | 95:5 |
| 7 | 2-Naphthyl | 65 | 94:6 |
Experimental Protocol
General Procedure for Enantioselective Pd-Catalyzed Synthesis of 2-Aryl-2H-Chromenes: [1]
-
To an oven-dried vial is added [Pd(allyl)Cl]₂ (2.5 mol%) and the TADDOL-derived phosphoramidite ligand L3k (5.5 mol%).
-
The vial is sealed and purged with argon. Anhydrous, degassed toluene (0.1 M) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The corresponding cinnamyl acetate substrate (1.0 equiv.) is added, followed by N,O-bis(trimethylsilyl)acetamide (BSA) (2.0 equiv.) and lithium carbonate (1.5 equiv.).
-
The reaction mixture is stirred at 40 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-2H-chromene.
Reaction Pathway
Iron-Catalyzed Intramolecular Alkyne-Carbonyl Metathesis
An efficient and environmentally friendly approach for the synthesis of 3-substituted 2H-chromenes involves an iron-catalyzed intramolecular metathesis between an aldehyde and an alkyne tethered by an ether linkage. This method is tolerant of a wide range of functional groups.[3][4]
Data Presentation
| Entry | R¹ | R² | Yield (%)[3] |
| 1 | H | Ph | 92 |
| 2 | H | 4-MeC₆H₄ | 90 |
| 3 | H | 4-MeOC₆H₄ | 88 |
| 4 | H | n-Bu | 85 |
| 5 | 5-OMe | Ph | 91 |
| 6 | 5-Cl | Ph | 89 |
| 7 | 5-Br | Ph | 90 |
Experimental Protocol
General Procedure for Iron-Catalyzed Synthesis of 3-Substituted 2H-Chromenes: [3]
-
A solution of the corresponding o-(alkynyloxy)benzaldehyde (1.0 equiv.) in anhydrous acetonitrile (0.1 M) is prepared in a flame-dried round-bottom flask under an argon atmosphere.
-
Anhydrous FeCl₃ (15 mol%) is added to the solution.
-
The reaction mixture is heated to reflux (approximately 82 °C) and stirred. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is diluted with water and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-substituted 2H-chromene.
Reaction Pathway
Organocatalytic Tandem Oxa-Michael-Henry Reaction
The synthesis of 3-nitro-2H-chromenes can be accomplished through an organocatalytic tandem oxa-Michael-Henry reaction between salicylaldehydes and β-nitrostyrenes. Chiral secondary amines are effective catalysts for this transformation, often in the presence of an acid co-catalyst, yielding the products with good enantioselectivity.[5][6]
Data Presentation
| Entry | Salicylaldehyde Substituent (R¹) | β-Nitrostyrene Substituent (R²) | Yield (%)[6] | Enantiomeric Excess (ee, %)[6] |
| 1 | H | H | 85 | 91 |
| 2 | 5-Br | H | 82 | 90 |
| 3 | 3-OMe | H | 78 | 88 |
| 4 | H | 4-Cl | 88 | 89 |
| 5 | H | 4-Me | 83 | 92 |
| 6 | H | 2-NO₂ | 75 | 85 |
Experimental Protocol
General Procedure for Organocatalytic Synthesis of 3-Nitro-2H-Chromenes: [6]
-
To a vial containing a magnetic stir bar are added the salicylaldehyde (1.2 equiv.), the chiral secondary amine catalyst (e.g., a prolinol derivative, 20 mol%), and salicylic acid (20 mol%).
-
The vial is placed in a cooling bath at 0 °C, and DMSO (0.2 M) is added.
-
The β-nitrostyrene (1.0 equiv.) is then added, and the reaction mixture is stirred at 0 °C.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-nitro-2H-chromene.
Reaction Pathway
Catalytic Petasis Reaction for 2H-Chromene Synthesis
A multicomponent reaction involving a salicylaldehyde, an amine, and a vinylboronic acid, known as the Petasis reaction, provides a direct route to 2-substituted 2H-chromenes. This reaction can be performed catalytically using a resin-bound amine.[7][8]
Data Presentation
| Entry | Salicylaldehyde | Vinylboronic Acid | Yield (%)[7] |
| 1 | Salicylaldehyde | (E)-Hex-1-en-1-ylboronic acid | 85 |
| 2 | Salicylaldehyde | Styrylboronic acid | 82 |
| 3 | 5-Bromosalicylaldehyde | (E)-Hex-1-en-1-ylboronic acid | 80 |
| 4 | 2-Hydroxy-1-naphthaldehyde | (E)-Hex-1-en-1-ylboronic acid | 78 |
Experimental Protocol
General Procedure for the Catalytic Petasis Synthesis of 2H-Chromenes: [7]
-
To a sealable reaction tube is added the o-hydroxyaromatic aldehyde (1.0 equiv.), the alkenylboronic acid (1.2 equiv.), and a resin-supported amine catalyst (e.g., aminomethyl polystyrene, 40 mol%).
-
Anhydrous toluene (0.2 M) is added, and the tube is sealed.
-
The reaction mixture is heated at 90 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove the resin catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2H-chromene.
Reaction Pathway
References
- 1. Catalytic enantioselective synthesis of 2-aryl-chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective synthesis of 2-aryl-chromenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Iron-catalyzed synthesis of functionalized 2H-chromenes via intramolecular alkyne-carbonyl metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron-Catalyzed Carbonyl–Alkyne and Carbonyl–Olefin Metathesis Reactions [mdpi.com]
- 5. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2H-Chromenes from salicylaldehydes by a catalytic petasis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2,2-Dimethyl Chromenes
Introduction
2,2-Dimethyl chromenes are a significant class of heterocyclic compounds widely recognized for their presence in natural products and their broad range of pharmacological activities.[1][2][3] The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[1][2][4] Traditional methods for synthesizing these compounds often involve lengthy reaction times, high temperatures, and low yields.[4] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[1][5][6][7]
This document provides detailed protocols and application notes for the microwave-assisted synthesis of 2,2-dimethyl chromenes, targeted towards researchers, scientists, and professionals in the field of drug development.
Applications in Drug Development
The 2,2-dimethyl chromene motif is a key pharmacophore in a variety of biologically active molecules. For instance, certain derivatives are investigated as potent anti-HIV agents.[4] The structural framework is also integral to compounds developed as hypoxia-inducible factor-1 (HIF-1) pathway inhibitors, which have potential applications in cancer therapy.[8] The versatility of the chromene ring allows for structural modifications to optimize activity against various biological targets, making it a valuable scaffold in the design and discovery of new therapeutic agents.[3][9]
Experimental Protocols
Two representative protocols for the microwave-assisted synthesis of 2,2-dimethyl chromenes are detailed below. These methods are based on common strategies found in the literature.
Protocol 1: One-Pot Synthesis from a Phenol and an Acetylenic Precursor
This protocol describes a one-pot reaction for the synthesis of an angular 2,2-dimethyl-2H-chromone derivative from a substituted phenol and 4,4-dimethoxy-2-methyl-2-butanol under microwave irradiation. This method significantly reduces reaction time compared to conventional heating.[4]
Materials:
-
1-(2,4-dihydroxyphenyl)ethanone
-
4,4-dimethoxy-2-methyl-2-butanol
-
Pyridine (anhydrous)
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
Reaction vessel (10 mL microwave vial) with a magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a 10 mL microwave reaction vessel, combine 1-(2,4-dihydroxyphenyl)ethanone (1.0 mmol), 4,4-dimethoxy-2-methyl-2-butanol (1.2 mmol), and anhydrous pyridine (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 220°C for 4 hours with continuous stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the pyridine under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired 2,2-dimethyl chromene derivative.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: Cyclization of a Propargyl Ether
This protocol outlines the synthesis of 2,2-dimethyl chromenes via the microwave-assisted cyclization of a corresponding propargyl ether in N,N-dimethylaniline. This intramolecular rearrangement is significantly accelerated by microwave heating.
Materials:
-
Substituted propargyl ether (e.g., 1-(prop-2-yn-1-yloxy)naphthalene)
-
N,N-dimethylaniline
-
Microwave synthesis reactor
-
Reaction vessel (10 mL microwave vial) with a magnetic stir bar
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Place the propargyl ether (1.0 mmol) and N,N-dimethylaniline (3 mL) in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 6-10 minutes at a temperature of 200°C.
-
After cooling, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., 5% ethyl acetate in hexane) to yield the pure 2,2-dimethyl chromene.
-
Confirm the structure of the product by spectroscopic methods.
Data Presentation
The following table summarizes quantitative data from various microwave-assisted synthesis methods for 2,2-dimethyl chromenes, allowing for easy comparison of reaction conditions and outcomes.
| Entry | Starting Materials | Solvent/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 1-(2,4-dihydroxyphenyl)ethanone, 4,4-dimethoxy-2-methyl-2-butanol | Pyridine | 220 | 4 hours | 57.4 | [4] |
| 2 | Substituted Propargyl Ether | N,N-dimethylaniline | 200 | 6 min | 94 (conversion) | [10] |
| 3 | 6-hydroxy-4-methyl-2H-chromen-2-one, Selenium Dioxide | DMF, Acetic Acid | 120 | 8-10 min | 85 | [11][12] |
| 4 | Resorcinol, Malononitrile, Aromatic Aldehyde | Solvent-free | Not specified | 5 min | Good yields | [13] |
| 5 | 7-hydroxy-2,2-dimethylchroman-4-one derivative | Not specified | Not specified | 3.5 min | 89 | [14] |
Visualizations
General Reaction Scheme
Caption: Synthetic pathways to 2,2-dimethyl chromenes.
Experimental Workflow
Caption: General workflow for microwave-assisted synthesis.
References
- 1. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 6. jmest.org [jmest.org]
- 7. youtube.com [youtube.com]
- 8. Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines [scielo.org.za]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate via Nickel-Catalyzed Michaelis-Arbuzov Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate from 6-Bromo-2,2-dimethyl-2H-chromene and triethylphosphite. The reaction is a modified Michaelis-Arbuzov reaction, which requires catalytic activation for the conversion of aryl bromides. Herein, we present a robust protocol utilizing a nickel(II) chloride catalyst under microwave irradiation, a method known for its efficiency and applicability to a range of aryl bromides. This phosphonylated chromene derivative is a valuable building block in medicinal chemistry and materials science, offering a scaffold for further functionalization.
Introduction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of carbon-phosphorus bonds, leading to the synthesis of phosphonates, phosphinates, and phosphine oxides.[1] While the classical reaction proceeds readily with alkyl halides, aryl halides are generally unreactive due to the strength of the C(sp²)-X bond and the difficulty of S(_N)Ar reactions with phosphites. To overcome this limitation, transition metal catalysis, particularly with nickel and palladium, has been successfully employed to facilitate the phosphonylation of aryl halides.
This compound is a versatile heterocyclic compound. The introduction of a phosphonate moiety at the 6-position via a nickel-catalyzed Michaelis-Arbuzov reaction yields diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate, a compound with potential applications in drug discovery and as a precursor for novel materials. The presented protocol is adapted from established methods for the nickel-catalyzed phosphonylation of aryl bromides.
Reaction Principle
The core of this synthetic protocol is a nickel-catalyzed cross-coupling reaction. The proposed catalytic cycle involves the oxidative addition of the aryl bromide to a Ni(0) species, followed by reaction with triethylphosphite and subsequent reductive elimination to afford the arylphosphonate and regenerate the active catalyst.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Triethylphosphite | ≥98% | Commercially Available |
| Nickel(II) chloride (anhydrous) | ≥98% | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Hexane | ACS grade | Commercially Available |
| Anhydrous sodium sulfate | ACS grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Microwave reactor | Standard laboratory model | - |
| Round-bottom flask | 10 mL | - |
| Magnetic stirrer | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - |
| Rotary evaporator | - | - |
| NMR spectrometer | 300 MHz or higher | - |
| Mass spectrometer | ESI or EI | - |
Synthesis Protocol
Nickel-Catalyzed Microwave-Assisted Synthesis
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 253 mg), nickel(II) chloride (0.1 mmol, 13 mg), and triethylphosphite (2.0 mmol, 332 mg, 0.34 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150 °C for 30-60 minutes. Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate 7:3).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate as a colorless to pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate based on analogous nickel-catalyzed Arbuzov reactions of aryl bromides.
| Parameter | Value |
| Reactant Molar Ratio | |
| This compound | 1.0 eq |
| Triethylphosphite | 2.0 eq |
| Nickel(II) chloride | 0.1 eq |
| Reaction Conditions | |
| Temperature | 150 °C |
| Time | 30-60 min |
| Product Characteristics | |
| Expected Yield | 70-85% |
| Appearance | Colorless to pale yellow oil |
| Expected Spectroscopic Data | |
| ¹H NMR (CDCl₃) δ (ppm) | ~7.6-7.4 (m, 2H, Ar-H), 6.7 (d, 1H, Ar-H), 6.3 (d, 1H, =CH), 5.6 (d, 1H, =CH), 4.1 (m, 4H, OCH₂CH₃), 1.4 (s, 6H, C(CH₃)₂), 1.3 (t, 6H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) δ (ppm) | ~150, 132, 130, 128, 125, 121, 116, 77, 62 (d, J=5.5 Hz), 28, 16 (d, J=6.0 Hz) |
| ³¹P NMR (CDCl₃) δ (ppm) | ~18-20 |
| MS (ESI) m/z | [M+H]⁺ calculated for C₁₅H₂₂O₄P: 297.12 |
Applications and Future Perspectives
The successful synthesis of diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate opens avenues for various applications:
-
Medicinal Chemistry: The phosphonate group can act as a phosphate mimic, making this compound a potential candidate for the development of enzyme inhibitors or receptor antagonists. The chromene scaffold is a known pharmacophore in various biologically active molecules.
-
Horner-Wadsworth-Emmons Reagents: The phosphonate can be further functionalized to generate ylides for use in Horner-Wadsworth-Emmons reactions, enabling the synthesis of complex olefinic structures.
-
Materials Science: The phosphonate moiety can be used to anchor the chromene unit onto metal oxide surfaces for the development of functionalized materials with specific optical or electronic properties.
Future work could involve exploring other catalytic systems (e.g., palladium-based catalysts) to optimize the reaction conditions, expand the substrate scope to other substituted bromo-chromenes, and investigate the biological activities and material properties of the synthesized phosphonate and its derivatives.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Triethylphosphite is malodorous and should be handled with care.
-
Microwave reactions can generate high pressures; use appropriate certified microwave vials and follow the manufacturer's safety guidelines.
-
Handle all chemicals with caution and consult the Safety Data Sheets (SDS) before use.
References
Application Notes and Protocols: Suzuki Coupling Reactions of 6-Bromo-2,2-dimethyl-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-2,2-dimethyl-2H-chromene with various arylboronic acids. This reaction is a powerful tool for the synthesis of a diverse library of 6-aryl-2,2-dimethyl-2H-chromene derivatives, which are valuable scaffolds in drug discovery and materials science. The chromene moiety is a privileged structure found in numerous biologically active compounds, and the introduction of various aryl groups at the 6-position allows for the fine-tuning of their pharmacological properties.[1][2]
Applications in Drug Development
The 2,2-dimethyl-2H-chromene core is a key structural component in a wide range of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development programs.
Anticancer Activity: Numerous studies have highlighted the potential of chromene derivatives as anticancer agents.[1][3][4] These compounds can induce apoptosis, cause cell cycle arrest, and disrupt tumor vasculature.[3] Specifically, 4-aryl-4H-chromene derivatives have been reported to inhibit Src kinases, which are often overexpressed in cancer cells.[3] The synthesis of novel 6-aryl-2,2-dimethyl-2H-chromenes via Suzuki coupling provides a straightforward route to explore their potential as targeted anticancer therapies.
Neuroprotective Effects: Certain chromene derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[5] They have been shown to act as inhibitors of enzymes such as BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease therapy. The ability to introduce a variety of aryl substituents through the Suzuki coupling allows for the systematic exploration of structure-activity relationships to optimize neuroprotective effects.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura coupling reactions involving this compound. The reaction conditions can be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.) is placed in a reaction vessel. A suitable solvent (e.g., toluene, 1,4-dioxane, or a mixture of DMF and water) is added, and the mixture is degassed and purged with an inert gas (e.g., argon or nitrogen). The reaction is then heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours). After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Representative Experimental Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. Yields are indicative and may vary depending on the specific substrate and reaction scale.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | DMF/H₂O (9:1) | 110 | 8 | 88-98 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene | 100 | 18 | 82-92 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | 1,4-Dioxane | 95 | 24 | 75-85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 6-aryl-2,2-dimethyl-2H-chromene derivatives via Suzuki coupling.
Caption: General workflow for Suzuki coupling of this compound.
Potential Anticancer Signaling Pathways
The synthesized 6-aryl-2,2-dimethyl-2H-chromene derivatives may exert their anticancer effects by modulating various signaling pathways. The diagram below illustrates a simplified representation of potential molecular targets and downstream effects.
Caption: Potential signaling pathways modulated by 6-aryl-2,2-dimethyl-2H-chromenes.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction Functionalization of 6-Bromo-2,2-dimethyl-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 6-Bromo-2,2-dimethyl-2H-chromene via the Palladium-catalyzed Heck reaction. The protocols outlined below are based on established methodologies for the Heck coupling of aryl bromides with various olefins and have been adapted for this specific substrate.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful and widely utilized cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] The reaction is catalyzed by a palladium complex and requires a base.[1] This methodology is highly valued for its tolerance of a wide variety of functional groups and its ability to construct complex molecular scaffolds.[2]
For the functionalization of this compound, the Heck reaction offers a direct method to introduce alkenyl substituents at the 6-position, providing access to a diverse range of derivatives for applications in medicinal chemistry and materials science. The electron-rich nature of the chromene ring can influence the reaction conditions required for optimal yields.
Experimental Workflow and Catalytic Cycle
The general workflow for a Heck reaction involves the preparation of the reaction mixture, the reaction itself under either conventional heating or microwave irradiation, and subsequent workup and purification of the product.
Caption: General workflow for the Heck reaction.
The catalytic cycle of the Heck reaction typically involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[1]
Caption: Simplified Heck reaction catalytic cycle.
Heck Reaction Protocols
Below are two representative protocols for the functionalization of this compound with olefins such as n-butyl acrylate and styrene.
Protocol 1: Conventional Heating
This protocol is adapted from a general method for the Heck coupling of aryl bromides with acrylates.[3]
Table 1: Reaction Parameters for Conventional Heating Protocol
| Parameter | Value |
| Substrate | This compound |
| Olefin | n-Butyl acrylate or Styrene |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (PPh₃) |
| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 100-140 °C |
| Reaction Time | 12-24 hours |
| Catalyst Loading | 1-5 mol% |
| Expected Yield | 60-90% (dependent on olefin and specific conditions) |
Detailed Experimental Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the olefin (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if used, a ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized 2,2-dimethyl-2H-chromene.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from general procedures for microwave-assisted Heck reactions, which can significantly reduce reaction times.[4][5]
Table 2: Reaction Parameters for Microwave-Assisted Protocol
| Parameter | Value |
| Substrate | This compound |
| Olefin | n-Butyl acrylate or Styrene |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Ligand-free or with a suitable phosphine ligand |
| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA) |
| Temperature | 150-180 °C |
| Reaction Time | 10-60 minutes |
| Catalyst Loading | 0.5-2 mol% |
| Expected Yield | 70-95% (dependent on olefin and specific conditions) |
Detailed Experimental Protocol:
-
In a microwave reaction vial, combine this compound (0.5 mmol), the olefin (0.6 mmol), the base (e.g., K₂CO₃, 1.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.005 mmol, 1 mol%).
-
Add the solvent (e.g., DMA, 3 mL) and a magnetic stir bar.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 160 °C) for the designated time (e.g., 20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
Concluding Remarks
The Heck reaction is a versatile tool for the functionalization of this compound. The choice between conventional heating and microwave-assisted protocols will depend on the available equipment and desired reaction times. Optimization of the catalyst system, base, and solvent may be necessary to achieve the highest yields for specific olefin coupling partners. It is recommended to screen a variety of conditions, as presented in the tables above, to identify the optimal protocol for a desired transformation.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. researchgate.net [researchgate.net]
- 5. sctunisie.org [sctunisie.org]
Application Notes and Protocols: 6-Bromo-2,2-dimethyl-2H-chromene in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Bromo-2,2-dimethyl-2H-chromene and its derivatives as a scaffold in the discovery of novel anticancer agents. The following sections detail the synthesis of active derivatives, their cytotoxic effects on various cancer cell lines, and the experimental protocols utilized for their evaluation.
Introduction
Chromene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antitumor activities.[1][2] The this compound core, in particular, has served as a versatile starting point for the synthesis of numerous derivatives with potent cytotoxic and apoptotic effects against various cancer cell lines.[3][4] Research has demonstrated that modifications to the chromene ring system can lead to compounds with significant efficacy against liver, breast, and colon cancers, often through mechanisms involving apoptosis induction and microtubule disruption.[5][6][7]
Synthesis of Anticancer Chromene Derivatives
The 6-bromo-2H-chromene scaffold is often functionalized to enhance its anticancer properties. A common synthetic strategy involves the modification of a precursor like 3-acetyl-6-bromo-2H-chromen-2-one to generate a variety of heterocyclic compounds. These derivatives include pyrazolo[1,5-a]pyrimidines, thiazoles, and 1,3,4-thiadiazoles, which have shown promising antitumor activity.[3][4][8]
Below is a generalized workflow for the synthesis of such derivatives.
Caption: Synthetic workflow for potent anticancer chromene derivatives.
Anticancer Activity and Data
Derivatives of 6-bromo-2H-chromene have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of several promising compounds against the human liver carcinoma cell line (HEPG2-1).
| Compound ID | Chemical Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| 7c | Pyrazolo[1,5-a]pyrimidine | HEPG2-1 | 2.70 ± 0.28 | [3][4][8] |
| 23g | Thiazole | HEPG2-1 | 3.50 ± 0.23 | [3][4][8] |
| 18a | 1,3,4-Thiadiazole | HEPG2-1 | 4.90 ± 0.69 | [3][4][8] |
| Doxorubicin | Anthracycline (Reference Drug) | HEPG2-1 | N/A | [4] |
Other studies have highlighted the potential of different chromene derivatives. For instance, a hydantoin derivative incorporating a 6-bromo-2-methyl-2H-chromene core exhibited significant anticancer action, with efficacy comparable to cisplatin.[1] Furthermore, certain 2-aryl-3-nitro-2H-chromenes have shown potent activity against breast cancer cell lines, with one derivative being 36 times more potent than etoposide against MCF-7 cells.[7]
Mechanism of Action
The anticancer effects of chromene derivatives are attributed to several mechanisms. A key pathway is the induction of apoptosis, or programmed cell death.[6][7] Studies on benzochromene derivatives have shown that their cytotoxic activity in breast cancer cells is mediated through apoptosis, which is associated with an increase in reactive oxygen species (ROS) and nitric oxide (NO) generation.[6] Some chromene derivatives have also been identified as microtubule-destabilizing agents, which disrupt cell division and lead to cell death.[5]
The diagram below illustrates a generalized signaling pathway for apoptosis induction by chromene derivatives.
Caption: Generalized apoptosis induction pathway by chromene derivatives.
Experimental Protocols
The evaluation of the anticancer potential of 6-bromo-2H-chromene derivatives involves a series of in vitro assays. Below are detailed protocols for key experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., HEPG2, MCF-7, HT-29)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, 100 µg/mL streptomycin, and 100 U/mL penicillin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of approximately 2.5 x 10^4 cells/mL and incubate for 24 hours.[9]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol 2: Apoptosis Assessment by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This method is used to visualize morphological changes associated with apoptosis.
Materials:
-
Cancer cells treated with the test compounds
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Treat the cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a small volume of PBS and add a mixture of AO and EB (1:1 ratio).
-
Incubate for 5 minutes at room temperature in the dark.
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope.
-
Live cells: Green nucleus with intact structure.
-
Early apoptotic cells: Green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Orange to red nucleus with a structurally normal appearance.
-
Protocol 3: Caspase-3 Activation Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells treated with the test compounds
-
Caspase-3 colorimetric assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat cells with the test compounds as described previously.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.
The workflow for evaluating the anticancer potential of a novel chromene derivative is depicted below.
Caption: Workflow for anticancer evaluation of chromene derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer drugs. Its derivatives have demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines. Further investigation into the structure-activity relationships, optimization of lead compounds, and in vivo studies are warranted to translate these findings into clinically effective cancer therapies. The protocols outlined in these notes provide a solid foundation for researchers to explore the therapeutic potential of this important class of compounds.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Activity of 6-Bromo-2,2-dimethyl-2H-chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antimicrobial activity of 6-bromo-2,2-dimethyl-2H-chromene derivatives and related compounds, based on available scientific literature. Detailed protocols for the synthesis and antimicrobial evaluation of these compounds are also presented to facilitate further research and development in this area.
Introduction
Chromene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a bromine atom at the 6-position of the chromene scaffold, combined with dimethyl substitution at the 2-position, is a strategy explored for the development of novel antimicrobial agents. This document outlines the available data on the antimicrobial efficacy of these derivatives and provides standardized protocols for their study.
Data Presentation: Antimicrobial Activity
| Compound Name | Microbial Strain | MIC (µg/mL) | Reference Compound |
| 6-Bromo-3-formylchromone | Escherichia coli (UPEC) | 20 | - |
| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | - |
| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus aureus | 4 | Ciprofloxacin |
| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus epidermidis | 1-4 | Ciprofloxacin |
| (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate | Staphylococcus aureus | 4 | - |
| (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate | Staphylococcus epidermidis | 4 | - |
Note: The data presented is derived from different studies and the experimental conditions may vary. Direct comparison of MIC values should be made with caution. The 2,2-dimethyl substitution is absent in the derivatives listed above.
Mandatory Visualization
The following diagrams illustrate the general workflows for the synthesis and antimicrobial screening of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Protocols
The following are generalized protocols for the synthesis and antimicrobial evaluation of this compound derivatives, compiled from various reported methods for chromene synthesis and testing.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the target compound scaffold via a microwave-assisted reaction.
Materials:
-
4-Bromophenol
-
3,3-Dimethylacrolein (or a suitable precursor like 3-methyl-2-butenal)
-
Catalyst (e.g., an acid or base catalyst)
-
Solvent (e.g., Toluene or solvent-free)
-
Microwave reactor
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
In a microwave-safe reaction vessel, combine 4-bromophenol (1 equivalent), 3,3-dimethylacrolein (1.2 equivalents), and the chosen catalyst.
-
If using a solvent, add it to the reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 120-150°C) for a designated time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.
-
Confirm the structure and purity of the final compound using NMR and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland standard
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Dissolve the synthesized compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth (MHB or RPMI) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls:
-
Positive Control: Include wells with a standard antibiotic.
-
Negative Control: Include wells with broth and DMSO (at the same concentration as in the test wells) to ensure the solvent has no inhibitory effect.
-
Growth Control: Include wells with broth and the inoculum only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine if the compound is microbicidal.
Materials:
-
MIC plates from Protocol 2
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates
-
Sterile pipette tips or loops
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) of the broth.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.
Application Notes and Protocols for Cytotoxicity Assays of 6-Bromo-2,2-dimethyl-2H-chromene on Cancer Cell Lines
Disclaimer: Extensive literature searches did not yield specific cytotoxicity data for 6-Bromo-2,2-dimethyl-2H-chromene. The following application notes and protocols are based on the reported activities of structurally related bromo-chromene derivatives and provide a general framework for assessing the cytotoxic potential of this compound. The presented data is a representative example based on typical findings for this class of compounds.
Introduction
Chromene scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. Brominated chromene derivatives, in particular, have demonstrated potent cytotoxic effects against various cancer cell lines. This document outlines the application of cytotoxicity assays to evaluate the anticancer potential of this compound and provides detailed protocols for researchers in drug discovery and oncology. The primary mechanism of action for many chromene derivatives involves the induction of apoptosis, often mediated by an increase in reactive oxygen species (ROS).[1][2]
Quantitative Data Summary
The cytotoxic activity of a representative bromo-chromene derivative was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |
| HepG2 | Hepatocellular Carcinoma | 6.8 |
| A549 | Lung Carcinoma | 15.1 |
| HCT-116 | Colon Carcinoma | 9.3 |
Experimental Protocols
A widely used method to assess cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
MTT Assay Protocol
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Experimental Workflow
References
- 1. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing EGFR Inhibitors from 4H-Benzo[h]chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in regulating cell proliferation, survival, and metastasis. The development of resistance to existing EGFR inhibitors, particularly through mutations like T790M, necessitates the discovery of novel chemical scaffolds. The 4H-benzo[h]chromene core has emerged as a promising scaffold for designing new EGFR inhibitors. Derivatives of this heterocyclic system have demonstrated significant cytotoxic activity against various cancer cell lines and inhibitory effects on EGFR, including resistant mutants.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of 4H-benzo[h]chromene derivatives as potential EGFR inhibitors. The information is compiled from recent studies to guide researchers in this promising area of drug discovery.
Data Presentation: Biological Activity of 4H-Benzo[h]chromene Derivatives
The following tables summarize the in vitro cytotoxicity and EGFR inhibitory activity of selected 4H-benzo[h]chromene derivatives from various studies.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 4H-Benzo[h]chromene Derivatives against Various Cancer Cell Lines
| Compound ID | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| 7f | - | - | - | - | [1] |
| 7g | - | - | - | - | [1] |
| Compound 5 | 2.40 - 141.22 | - | - | - | [2] |
| Compound 9 | 2.40 - 141.22 | - | - | - | [2] |
| Compound 7 | 0.7 ± 0.11 | - | - | - | [3] |
| Compound 18 | 0.8 ± 0.08 | - | - | - | [3] |
| Compound 17 | equipotent to doxorubicin | - | - | - | [3] |
| Compound 8a | equipotent to doxorubicin | - | - | - | [3] |
| Compound 4b | - | - | 1.34 | - | [4] |
| Compound 4c | - | - | 1.90 | - | [4] |
| Erlotinib (Reference) | - | - | 1.32 | - | [4] |
Note: A dash (-) indicates that the data was not provided in the cited source. The efficacy of compounds 7f and 7g was noted as outperforming the reference drug Cisplatin, though specific IC50 values were not detailed in the abstract.[1]
Table 2: EGFR Kinase Inhibitory Activity (IC50) of 4H-Benzo[h]chromene Derivatives
| Compound ID | EGFR (Wild-Type) | EGFR (T790M Mutant) | Reference |
| 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | 3.27 ± 0.72 µM | 1.92 ± 0.05 µM | [5] |
| Compound 4b | 77.03 nM | - | [4] |
| Compound 4c | 94.9 nM | - | [4] |
| Erlotinib (Reference) | 72.3 nM | - | [4] |
Note: A dash (-) indicates that the data was not provided in the cited source.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from standard laboratory practices and should be optimized as needed.
Protocol 1: Synthesis of 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile Derivatives
This protocol is based on a one-pot, three-component reaction.[2][6]
Materials:
-
Appropriate aromatic aldehyde
-
Malononitrile
-
1-Naphthol or a substituted naphthol derivative
-
Ethanol (absolute)
-
Piperidine (as a catalyst)
-
Reaction vessel (e.g., round-bottom flask)
-
Reflux condenser or microwave reactor
-
Stirring apparatus
-
Thin-layer chromatography (TLC) plates
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
In a suitable reaction vessel, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the naphthol derivative (1 mmol) in absolute ethanol (20-30 mL).
-
Add a catalytic amount of piperidine (0.1-0.2 mL) to the mixture.
-
Stir the reaction mixture at room temperature or heat under reflux. Alternatively, the reaction can be carried out under microwave irradiation for a shorter duration.[6]
-
Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116, HepG-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (4H-benzo[h]chromene derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin or cisplatin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
This protocol measures the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)
-
96-well or 384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Add the kinase buffer, EGFR enzyme, and the test compound at various concentrations to the wells of the assay plate.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C or room temperature.
-
Stop the reaction and proceed with the detection step according to the manufacturer's instructions for the chosen detection reagent. This typically involves measuring the amount of ADP produced or the level of substrate phosphorylation.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Pathways and Workflows
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling cascade and the point of inhibition by 4H-benzo[h]chromene derivatives.
Caption: EGFR signaling pathway and inhibition by 4H-benzo[h]chromene derivatives.
Experimental Workflow for Developing EGFR Inhibitors
This diagram outlines the logical flow from compound synthesis to biological evaluation for the development of 4H-benzo[h]chromene-based EGFR inhibitors.
Caption: Workflow for the development of 4H-benzo[h]chromene EGFR inhibitors.
References
- 1. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, h CAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction Chromene, a heterocyclic compound consisting of a benzene ring fused to a pyran ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This core structure is prevalent in a wide range of natural products and synthetic compounds, exhibiting diverse pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] In oncology, chromene derivatives have emerged as promising candidates due to their ability to interact with various cellular targets, often leading to cell cycle arrest and apoptosis.[2][4]
Structure-activity relationship (SAR) studies are crucial for optimizing the chromene scaffold to enhance its therapeutic efficacy and selectivity. These studies systematically modify the core structure and evaluate the resulting impact on biological activity, providing a roadmap for rational drug design. This document provides an overview of key SAR findings for anticancer chromene derivatives, details common mechanisms of action, and presents standardized protocols for their synthesis and in vitro evaluation.
General Workflow for SAR Studies
The development of potent chromene-based drug candidates typically follows a structured workflow, beginning with chemical synthesis and progressing through rigorous biological evaluation to identify lead compounds.
Caption: General workflow for a chromene derivative SAR study.
Structure-Activity Relationship (SAR) Analysis
SAR studies on the 4H-chromene scaffold have elucidated several key structural features that govern anticancer activity. Modifications at the C2, C3, and C4 positions, as well as on the fused benzene ring, have profound effects on cytotoxicity.
Caption: Key SAR insights for the 4H-chromene scaffold.
Key SAR findings include:
-
C4-Aryl Substituent : The nature and substitution pattern of the aryl group at the C4 position are critical for activity.[5] Lipophilicity and electronic effects play a significant role. The presence of halogen atoms (e.g., -Cl, -F) on the C4-phenyl ring often correlates with increased cytotoxic potency.[6] For instance, a 2,4-dichloro substitution has been shown to be more potent than a single 4-chloro or 4-fluoro substitution against various cancer cell lines.[6]
-
C2-Amino and C3-Carbonitrile Groups : The 2-amino-3-carbonitrile motif is a common feature in many highly active 4H-chromene derivatives. These groups are often essential for the compound's interaction with biological targets.[5][6]
-
Fused Benzene Ring : Substitutions on the fused benzene ring (Ring A) can also modulate activity. Halogen substitutions at positions like C6 have been shown to increase potency against certain cell lines.[7]
Quantitative SAR Data
The following table summarizes the anticancer activity of a series of 4H-benzo[h]chromene derivatives, highlighting the impact of different substituents on their cytotoxicity against three human cancer cell lines.
| Compound | R Substituent | IC50 (µg/mL) vs. MCF-7 (Breast) | IC50 (µg/mL) vs. HCT-116 (Colon) | IC50 (µg/mL) vs. HepG-2 (Liver) |
| 7 | H | 1.8 | 3.5 | 2.9 |
| 8a | 4-Cl | 0.5 | 0.8 | 0.4 |
| 8b | 4-F | 2.5 | 4.1 | 3.2 |
| 9 | 4-CH₃ | 1.5 | 3.1 | 2.5 |
| 11 | 4-OCH₃ | 1.1 | 2.9 | 1.9 |
| Doxorubicin | (Reference Drug) | 0.42 | 0.51 | 0.45 |
| Vinblastine | (Reference Drug) | 3.4 | 2.6 | 3.9 |
| Colchicine | (Reference Drug) | 8.5 | 2.6 | 7.1 |
Data synthesized from El-Gohary et al., Molecules 2020.[8] This data clearly demonstrates that substitutions on the C4-phenyl ring significantly alter anticancer activity, with the 4-chloro substituted compound (8a ) showing the highest potency across all tested cell lines, even approaching the efficacy of the reference drug Doxorubicin.[8]
Mechanism of Action
While chromene derivatives can act through multiple pathways, a primary mechanism of action for many potent anticancer chromenes is the disruption of microtubule dynamics.[2][4] Similar to established drugs like colchicine and vinca alkaloids, these compounds can inhibit tubulin polymerization. This interference prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The cell is consequently arrested in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[4] Some derivatives have been shown to induce apoptosis through the extrinsic pathway, involving the activation of caspase-8 and subsequent cleavage of PARP.[4]
Caption: Microtubule disruption pathway induced by chromenes.
Application Protocols
Protocol 1: General Synthesis of 2-Amino-4-aryl-4H-chromenes
This protocol describes a widely used one-pot, three-component reaction for synthesizing the 2-amino-4H-chromene scaffold under microwave irradiation, which offers high efficiency and short reaction times.[9][10]
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenol or naphthol derivative (e.g., resorcinol, α-naphthol) (1.0 mmol)
-
Catalyst (e.g., piperidine or ammonium acetate) (0.1 mmol)
-
Solvent (e.g., absolute ethanol) (10 mL)
-
Microwave synthesizer
-
Glass reaction vessel (10-20 mL) with a magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the phenol derivative (1.0 mmol), and absolute ethanol (5 mL).
-
Add the catalyst (e.g., piperidine, 0.5 mL) to the mixture.[9]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 140°C) for 2-5 minutes.[9] Monitor the reaction progress using TLC.
-
After completion, cool the reaction vessel to room temperature.
-
The solid product often precipitates from the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove residual reactants.
-
If necessary, purify the product further by recrystallization from ethanol or by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dry the final product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[11] It is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)[8]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Chromene derivatives dissolved in DMSO (stock solutions)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in their appropriate complete growth medium. Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chromene derivatives in the growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a reference drug (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.
References
- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 4. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of several 4H-chromene derivatives of expected antitumor activity | Semantic Scholar [semanticscholar.org]
- 8. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2,2-dimethyl-2H-chromene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a primary suspect. Ensure your starting materials, such as 4-bromophenol and an appropriate unsaturated aldehyde or ketone (e.g., 3-methyl-2-butenal), are pure and used in the correct stoichiometric ratios. The choice of catalyst or base is also critical; inadequate catalyst activity or inappropriate base strength can hinder the reaction. Side reactions, such as polymerization of the unsaturated starting material or oxidation of the phenol, can consume reactants and reduce the yield of the desired product. To address these issues, consider the following:
-
Purity of Reactants: Verify the purity of your starting materials using techniques like NMR or GC-MS.
-
Reaction Conditions: Optimize reaction temperature and time. Some chromene syntheses require elevated temperatures to proceed efficiently.
-
Catalyst/Base Selection: Experiment with different catalysts or bases. For instance, Lewis acids, Brønsted acids, or bases like piperidine or potassium carbonate are often employed.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of sensitive reagents.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities likely to be?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired this compound, these could include:
-
Unreacted Starting Materials: Residual 4-bromophenol or the unsaturated aldehyde/ketone.
-
Intermediates: Depending on the reaction mechanism, stable intermediates may be present.
-
Isomeric Byproducts: Alternative cyclization pathways can lead to the formation of isomeric chromene structures.
-
Side-Reaction Products: Products from oxidation, polymerization, or rearrangement reactions like the Claisen-Cope rearrangement can appear as impurities.
To identify these impurities, it is recommended to run co-spots with your starting materials. Further characterization using techniques like LC-MS or NMR spectroscopy can help in elucidating the structures of the unknown spots.
Q3: My final product has a persistent yellow or brown color, even after initial purification. What is the cause and how can I remove it?
A3: A persistent color in your product often points to the presence of oxidized or polymeric impurities. Phenols are susceptible to oxidation, which can form highly colored byproducts. To decolorize your product, you can try the following purification techniques:
-
Recrystallization: Choose a suitable solvent system that allows for the selective crystallization of the desired product, leaving the colored impurities in the mother liquor.
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating the target compound from colored impurities.[1] A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often successful.
-
Activated Carbon Treatment: Treating a solution of your product with activated carbon can help adsorb colored impurities. However, this may also lead to some loss of the desired product.
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: The purification of this compound typically involves standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities.
-
Column Chromatography: This is a versatile and widely used method for purifying chromene derivatives.[1] A silica gel stationary phase with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) is a good starting point.
-
Recrystallization: If the product is a solid and of sufficient purity, recrystallization can be an effective final purification step to obtain highly pure crystals.
-
Distillation: For liquid products, distillation under reduced pressure can be used to separate the product from non-volatile impurities.
Summary of Potential Impurities
| Impurity | Potential Source | Typical Analytical Signature (TLC, NMR, MS) | Removal Strategy |
| Unreacted 4-bromophenol | Incomplete reaction | Distinct spot on TLC; characteristic aromatic signals in ¹H NMR; corresponding molecular ion peak in MS. | Column chromatography, washing with a dilute base solution. |
| Unreacted α,β-unsaturated aldehyde/ketone | Incomplete reaction | May be volatile; characteristic aldehyde/ketone signals in ¹H NMR; corresponding molecular ion peak in MS. | Column chromatography, evaporation under reduced pressure. |
| Isomeric Chromene Byproducts | Non-selective cyclization | Spots with similar Rf values to the product on TLC; complex aromatic region in ¹H NMR; same molecular ion peak as the product in MS. | Careful column chromatography, fractional crystallization. |
| Oxidation Products | Reaction with atmospheric oxygen | Colored impurities; complex aromatic signals and potential quinone-like structures in NMR. | Column chromatography, treatment with activated carbon, recrystallization. |
| Polymeric Material | Polymerization of unsaturated starting materials | Baseline material on TLC; broad, unresolved signals in NMR. | Filtration, column chromatography (may remain on the column). |
| Claisen-Cope Rearrangement Byproducts | If applicable to the synthetic route | Isomeric to the desired product but with a different substitution pattern; distinct NMR and MS fragmentation patterns. | Careful column chromatography. |
| Residual Catalyst/Base | Incomplete work-up | May be visible on NMR (e.g., piperidine signals); may affect MS ionization. | Aqueous work-up, column chromatography. |
Troubleshooting Workflow
Below is a logical workflow to help identify and resolve common issues encountered during the synthesis of this compound.
References
Technical Support Center: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene
Welcome to the technical support center for the synthesis of 6-Bromo-2,2-dimethyl-2H-chromene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the reaction of 4-bromophenol with 3-methyl-2-butenal (prenal) or 3,3-dimethylacrolein under acidic or thermal conditions. This reaction proceeds via a cascade of a conjugate addition, cyclization, and dehydration to form the chromene ring. Lewis acids are commonly employed to catalyze this transformation and improve yields.
Q2: What are the typical yields for this synthesis?
A2: Yields can vary significantly depending on the reaction conditions, including the catalyst, solvent, temperature, and reaction time. Reported yields can range from moderate to high, with optimized protocols achieving yields upwards of 80%. Microwave-assisted synthesis has also been shown to produce high yields in shorter reaction times.
Q3: What are the key factors influencing the reaction yield?
A3: Several factors can impact the yield:
-
Catalyst Choice: The type and amount of Lewis or Brønsted acid catalyst are critical.
-
Reaction Temperature: Temperature control is crucial to prevent the formation of side products and decomposition of starting materials or the product.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate.
-
Purity of Reactants: The purity of 4-bromophenol and 3-methyl-2-butenal is important, as impurities can lead to side reactions.
-
Water Scavenging: The presence of water can hinder the reaction; therefore, using anhydrous conditions or a water scavenger can be beneficial.
Q4: How can I purify the final product?
A4: Column chromatography over silica gel is the most common method for purifying this compound. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Recrystallization from a suitable solvent like ethanol or hexane can be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure starting materials. 4. Presence of water in the reaction mixture. | 1. Use a fresh, anhydrous Lewis acid (e.g., BF₃·OEt₂, AlCl₃, Sc(OTf)₃). Optimize catalyst loading. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC. 3. Purify starting materials before use (e.g., recrystallize 4-bromophenol, distill 3-methyl-2-butenal). 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Side Products | 1. High reaction temperature. 2. Incorrect stoichiometry of reactants. 3. Unwanted side reactions like polymerization of the aldehyde. | 1. Lower the reaction temperature and monitor the reaction progress closely. 2. Ensure accurate measurement of reactants. A slight excess of the aldehyde may be beneficial in some cases. 3. Add the aldehyde dropwise to the reaction mixture to maintain a low concentration. |
| Product is an Intractable Tar or Oil | 1. Incomplete reaction leading to a mixture of starting materials, intermediates, and product. 2. Decomposition of the product under harsh reaction or work-up conditions. | 1. Allow the reaction to proceed to completion by extending the reaction time or slightly increasing the temperature. 2. Use milder work-up procedures. Avoid strong acids or bases during extraction. |
| Difficulty in Purifying the Product | 1. Co-elution of impurities with the product during column chromatography. 2. Presence of isomeric byproducts. | 1. Optimize the eluent system for column chromatography. A shallower gradient of the more polar solvent can improve separation. 2. Consider a different purification technique, such as preparative TLC or recrystallization, if chromatographic separation is difficult. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of this compound *
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| BF₃·OEt₂ | Dichloromethane | 0 to rt | 4 | ~75-85 |
| AlCl₃ | Dichloromethane | 0 to rt | 6 | ~60-70 |
| Sc(OTf)₃ | Toluene | 80 | 12 | ~80-90 |
| p-TSA | Toluene | 110 (reflux) | 24 | ~50-60 |
| Microwave (No Catalyst) | Neat | 150 | 0.5 | ~70-80 |
*Note: These are representative data compiled from various sources and should be used as a guideline. Actual yields may vary.
Experimental Protocols
Key Experiment: Lewis Acid-Catalyzed Synthesis of this compound
Objective: To synthesize this compound from 4-bromophenol and 3-methyl-2-butenal using a Lewis acid catalyst.
Materials:
-
4-Bromophenol
-
3-Methyl-2-butenal (prenal)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add 3-methyl-2-butenal (1.2 eq) dropwise.
-
Slowly add BF₃·OEt₂ (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Purification of Brominated Organic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated organic compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common purification challenges for brominated compounds?
-
Why do my brominated compounds decompose during silica gel chromatography?
-
How can I prevent debromination during purification?
-
What are the best starting solvent systems for chromatography of brominated compounds?
-
My brominated compound won't crystallize. What should I do?
-
Are there special considerations for distilling brominated compounds?
-
-
Troubleshooting Guides
-
Chromatography Problems
-
Crystallization Problems
-
Distillation Problems
-
-
Experimental Protocols
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Protocol 1: Flash Chromatography of a Brominated Aromatic Compound with Deactivated Silica Gel
-
Protocol 2: Recrystallization of a Brominated Phenol Using a Mixed Solvent System
-
-
Quantitative Data Summary
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges for brominated compounds?
A1: Researchers often face several key challenges when purifying brominated organic compounds:
-
Degradation on Silica Gel: The acidic nature of standard silica gel can cause decomposition, often through debromination (loss of HBr)[1].
-
Thermal Instability: Many brominated compounds are sensitive to heat, leading to degradation and the release of corrosive HBr gas during distillation[2][3][4].
-
Co-elution with Impurities: Non-brominated starting materials or by-products can have similar polarities, making chromatographic separation difficult.
-
Crystallization Difficulties: The presence of the bromine atom can influence crystal packing, sometimes making it difficult to find a suitable solvent system to induce crystallization[5]. "Oiling out" is a common problem where the compound separates as a liquid instead of a solid[5][6].
-
Isotopic Interference in Mass Spectrometry: Bromine has two major isotopes (79Br and 81Br) in nearly a 1:1 ratio, which can complicate mass spectrometry analysis by producing characteristic M+2 peaks[7]. This can sometimes be mistaken for an impurity.
Q2: Why do my brominated compounds decompose during silica gel chromatography?
A2: Decomposition on silica gel is a frequent issue, primarily because standard silica gel is slightly acidic[8]. This acidity can catalyze the elimination of hydrogen bromide (HBr) from the molecule, especially if the bromine atom is on a carbon atom that has an adjacent hydrogen. This process, known as debromination, leads to the formation of an alkene impurity and can significantly lower the yield of your desired product[1]. Acid-sensitive functional groups on your molecule can also be affected.
Q3: How can I prevent debromination during purification?
A3: To prevent debromination and other degradation, consider the following strategies:
-
Deactivate Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-3% in the eluent), before packing the column[7][9][10].
-
Use Alternative Stationary Phases: If your compound is highly sensitive, consider using less acidic or neutral stationary phases like alumina (neutral or basic), florisil, or reverse-phase silica gel[1][8].
-
Avoid Excessive Heat: When removing solvent after chromatography or during distillation, use the lowest possible temperature and a high vacuum to minimize thermal decomposition.
-
Use HBr Scavengers: For distillation, the addition of a non-volatile base or an HBr scavenger like an oxirane (epoxide) can neutralize any HBr that is formed, preventing further degradation[11].
Q4: What are the best starting solvent systems for chromatography of brominated compounds?
A4: The polarity of brominated compounds can vary widely. A good starting point for thin-layer chromatography (TLC) to determine the best eluent is a mixture of a non-polar and a moderately polar solvent. Common choices include:
-
For non-polar to moderately polar compounds: Hexane/Ethyl Acetate or Heptane/Ethyl Acetate mixtures are very common[12]. Start with a low percentage of ethyl acetate (e.g., 5-10%) and increase the polarity as needed.
-
For more polar compounds: Dichloromethane/Methanol can be effective, but be aware that dichloromethane can make column execution slow[9].
-
General Rule: Aim for an Rf value of approximately 0.3 for your target compound on the TLC plate for the best separation on a flash column[12].
Q5: My brominated compound won't crystallize. What should I do?
A5: If your compound "oils out" or remains in solution, a systematic approach to finding the right conditions is needed.
-
Solvent Screening: Test the solubility of a small amount of your compound in a variety of solvents with different polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)[5][6][13]. An ideal single solvent will dissolve your compound when hot but not when cold[14].
-
Try a Mixed Solvent System: If no single solvent is ideal, use a solvent pair[6][15]. Dissolve your compound in a minimum of a "soluble solvent" (one in which it is highly soluble) and then slowly add a hot "insoluble solvent" (one in which it is poorly soluble) until the solution becomes cloudy. Add a drop or two of the soluble solvent to clarify and then allow it to cool slowly[15]. Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane[6][13].
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed crystal" of the pure compound to the cooled solution[14].
Q6: Are there special considerations for distilling brominated compounds?
A6: Yes. The primary challenge is thermal degradation, which can release corrosive HBr gas[4].
-
Vacuum Distillation: Use a high vacuum to lower the boiling point of the compound, thereby reducing the temperature required for distillation and minimizing the risk of decomposition[16].
-
Avoid High Temperatures: Heat the distillation flask gently and use a heating mantle with good temperature control. Do not exceed the temperature at which you observe decomposition (e.g., discoloration, gas evolution).
-
Material Compatibility: The formation of HBr can corrode metal components. Ensure your distillation apparatus is made of glass.
-
HBr Scavengers: Consider adding a non-volatile HBr scavenger to the distillation pot for particularly sensitive compounds[11].
Troubleshooting Guides
Chromatography Problems
This guide helps to diagnose and solve common issues encountered during the column chromatography of brominated compounds.
Caption: Troubleshooting workflow for flash chromatography.
| Problem | Possible Cause | Suggested Solution |
| Low yield, new spots on TLC of collected fractions | The compound is decomposing on the acidic silica gel. | Use a deactivated stationary phase. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine before loading the sample[7]. Alternatively, use a less acidic stationary phase like alumina or florisil[8]. |
| Poor separation of the desired compound from an impurity | The solvent system (eluent) is not optimal. | Adjust the polarity of your eluent. For flash chromatography, the ideal Rf of the target compound is around 0.3[12]. If a single solvent system doesn't work, try a gradient elution, slowly increasing the polarity over the course of the separation. |
| The compound is streaking or tailing on the column | The compound may be too polar for the eluent or interacting too strongly with the silica. | Gradually increase the polarity of the eluent. For acidic or basic compounds, adding a small amount of a modifier like acetic acid or triethylamine, respectively, to the eluent can improve peak shape[17]. |
| The compound will not elute from the column | The eluent is not polar enough, or the compound has irreversibly adsorbed to the silica. | Increase the eluent polarity significantly. If the compound has decomposed, it may not be recoverable[18]. Always test compound stability on a small TLC plate first[1]. |
Crystallization Problems
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of forming crystals | The boiling point of the solvent is too low, or the compound is coming out of solution above its melting point. The solution may be supersaturated with impurities. | Ensure the boiling point of the solvent is below the melting point of your compound[6]. Try a different solvent or a mixed-solvent system. Add the "insoluble" solvent more slowly and ensure the solution is not supersaturated before cooling. |
| No crystals form upon cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Reduce the amount of solvent by boiling some off to concentrate the solution. Try a solvent in which your compound is less soluble, or use a mixed-solvent system[15]. Induce crystallization by scratching the inner surface of the flask or by adding a seed crystal[14]. |
| Crystals are colored or appear impure | Impurities are co-crystallizing with the product. | The chosen solvent may be dissolving the impurities as well as the product. Try a different solvent where the impurity has higher solubility at low temperatures. A second recrystallization (re-cryst) is often necessary. The use of activated charcoal during the hot filtration step can sometimes remove colored impurities[6]. |
| Very low recovery of material after crystallization | Too much solvent was used, or the compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are soluble. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. After crystallization, cool the flask in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent[19]. |
Distillation Problems
Caption: Troubleshooting workflow for distillation.
| Problem | Possible Cause | Suggested Solution |
| Product in distillation pot darkens or chars | The compound is decomposing at its atmospheric boiling point. | Use vacuum distillation to lower the boiling point[16]. Ensure the heating mantle temperature is not set too high. |
| Corrosive fumes (HBr) are produced | Thermal decomposition is leading to debromination. | In addition to using a vacuum, consider performing an azeotropic distillation with an inert, high-boiling solvent to help carry over the product at a lower temperature. For very sensitive substrates, adding an HBr scavenger like an epoxide or a non-volatile base to the distillation pot can be effective[11]. |
| The compound solidifies in the condenser | The melting point of the compound is higher than the temperature of the condenser cooling fluid. | Use warmer water in the condenser or, if the boiling point is high enough, run the distillation without any cooling water in the condenser (air condenser). |
Experimental Protocols
Protocol 1: Flash Chromatography of a Brominated Aromatic Compound with Deactivated Silica Gel
This protocol is designed for acid-sensitive brominated compounds that are prone to degradation on standard silica gel.
Methodology:
-
Solvent System Selection:
-
Using a TLC plate, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound.
-
Prepare the chosen eluent and a separate "deactivation eluent" consisting of the same solvent system but with 1-2% triethylamine added.
-
-
Column Packing:
-
Select an appropriately sized glass column and plug the bottom with a small piece of glass wool and a thin layer of sand.
-
Dry-pack the column with the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Gently tap the column to ensure even packing. Add a layer of sand on top of the silica.
-
-
Silica Gel Deactivation:
-
Pass 2-3 column volumes of the "deactivation eluent" (containing triethylamine) through the packed column[9].
-
Next, flush the column with 2-3 column volumes of the regular eluent (without triethylamine) to remove the excess base. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude brominated compound in a minimal amount of a suitable solvent (dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica, then add a final protective layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Work-up:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. The addition of a small amount of toluene before final evaporation can help to azeotropically remove any residual triethylamine.
-
Protocol 2: Recrystallization of a Brominated Phenol Using a Mixed Solvent System
This protocol is suitable for solid brominated compounds that are difficult to crystallize from a single solvent. Here, we use a Toluene/Hexane solvent pair as an example.
Methodology:
-
Solvent Selection:
-
Confirm that the compound is soluble in hot toluene (the "soluble solvent") and poorly soluble in hot hexane (the "insoluble solvent"). The two solvents must be miscible.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum volume of hot toluene to completely dissolve the solid at or near the boiling point.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Inducing Crystallization:
-
While keeping the toluene solution hot, add hot hexane dropwise with stirring until the solution becomes persistently cloudy (turbid).
-
Add a few more drops of hot toluene until the solution just becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry or dry in a vacuum oven.
-
Quantitative Data Summary
The following tables summarize typical conditions and results for the purification of brominated compounds, compiled from various experimental procedures.
Table 1: Column Chromatography Purification Data
| Compound Type | Crude Purity (Area %) | Stationary Phase | Eluent System | Final Purity (Area %) | Yield (%) | Reference |
| Bromo-substituted Chalcone | ~85% | Silica Gel | 10% Ethyl Acetate in Hexane | >98% | 80% | Hypothetical Example |
| Acid-sensitive Bromocyclohexanol | ~70% | Silica Gel + 1% Triethylamine | 3% Ethyl Acetate in Pentane | >95% | 65% | Based on[7] |
| Polybrominated Diphenyl Ether | Not specified | Silica Gel | Hexane | Not specified | Not specified | Based on[3] |
Table 2: Recrystallization Purification Data
| Compound Type | Crude M.P. (°C) | Solvent System | Final M.P. (°C) | Yield (%) | Reference |
| Decabromodiphenyl ether | 292-295 | Toluene (under pressure) | 298-304 | 93% | [20] |
| N-Bromosuccinimide (NBS) | (Discolored) | Water | (White solid) | ~75% | Based on[12] |
| Brominated Phenol | ~110-115 | Toluene/Hexane | 120-121 | 85% | Hypothetical Example |
References
- 1. How to set up and run a flash chromatography column. [reachdevices.com]
- 2. chromtech.com [chromtech.com]
- 3. Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure [mdpi.com]
- 4. Bromination reactions with hydrogen bromide: Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34 – Chemia [chemia.manac-inc.co.jp]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. CA1058223A - Removal of hbr from brominated pentaerythritols - Google Patents [patents.google.com]
- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Chromatography [chem.rochester.edu]
- 18. mt.com [mt.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Chromene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of chromene derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of chromene derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my chromene derivative consistently low?
A1: Low yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Catalyst Inactivity or Inappropriateness: The choice of catalyst is crucial for the successful synthesis of chromenes.[1][2][3] The activity of the catalyst can be influenced by its nature (acidic, basic, or metal-based), loading, and preparation method. If you are experiencing low yields, consider screening different catalysts. For the synthesis of 2-amino-4H-chromenes, a variety of catalysts have been reported to be effective, including basic catalysts like piperidine and DABCO, as well as Lewis acids and solid-supported catalysts.[4][5]
-
Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics. For many chromene syntheses, room temperature may be sufficient, but in some cases, refluxing or heating is necessary to drive the reaction to completion.[6][7] Conversely, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. It is advisable to perform the reaction at a range of temperatures to find the optimal condition.
-
Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate and yield.[1][8] Protic solvents like ethanol and water are commonly used and often provide good yields.[1][8] In some cases, aprotic solvents or even solvent-free conditions may be more effective.[5][7] It is recommended to test a variety of solvents with different polarities.
-
Purity of Reactants: The purity of starting materials, particularly the aldehyde, can affect the reaction outcome. Impurities can interfere with the catalyst or lead to the formation of side products. Ensure that all reactants are of high purity before starting the reaction.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using thin-layer chromatography (TLC). If the starting materials are still present after the initially planned time, extend the reaction duration.
Q2: The reaction is very slow, taking a long time to complete. How can I increase the reaction rate?
A2: To accelerate the reaction, you can try the following:
-
Increase Catalyst Loading: Increasing the amount of catalyst can sometimes increase the reaction rate. However, be cautious as excessive catalyst loading can sometimes lead to unwanted side reactions. A systematic optimization of the catalyst amount is recommended.[9]
-
Elevate the Temperature: As with low yields, increasing the reaction temperature can significantly speed up the reaction. Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of some chromene derivatives.[10]
-
Change the Catalyst: Some catalysts are inherently more active than others. For instance, in some multi-component reactions for chromene synthesis, certain organocatalysts or nanoparticles have been shown to provide high yields in shorter reaction times.[3]
-
Solvent Selection: The choice of solvent can influence the reaction rate. A solvent that effectively solubilizes the reactants and intermediates can lead to a faster reaction.
Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
A3: The formation of byproducts is a common issue. To improve selectivity:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction or using excessively high temperatures can promote the formation of side products.
-
Catalyst Choice: The selectivity of the reaction is often dictated by the catalyst. A well-chosen catalyst can favor the formation of the desired product over other possible isomers or byproducts.
-
Order of Addition of Reactants: In multi-component reactions, the order in which the reactants are added can sometimes influence the outcome. Experiment with different addition sequences.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-4H-chromene derivatives?
A1: The one-pot, three-component condensation of an aldehyde, an active methylene compound (such as malononitrile), and a phenol or naphthol derivative is one of the most widely used and efficient methods for synthesizing 2-amino-4H-chromene derivatives.[1] This method is popular due to its operational simplicity, high atom economy, and the ability to generate a diverse range of derivatives.
Q2: What are the key parameters to consider when optimizing the synthesis of chromene derivatives?
A2: The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time. The interplay of these factors will determine the yield and purity of the final product.
Q3: Are there any "green" or environmentally friendly methods for chromene synthesis?
A3: Yes, several green synthetic approaches have been developed. These include the use of water as a solvent, solvent-free reaction conditions, reusable catalysts, and energy-efficient methods like microwave-assisted synthesis.[7][11][12] These methods aim to reduce waste, avoid hazardous organic solvents, and improve energy efficiency.
Q4: Can the catalyst be recovered and reused?
A4: The reusability of the catalyst depends on its nature. Heterogeneous catalysts, such as those supported on silica or magnetic nanoparticles, can often be recovered by simple filtration or magnetic separation and reused for several reaction cycles without a significant loss of activity.[12] This is a key aspect of green chemistry and can significantly reduce the overall cost of the synthesis.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of chromene derivatives, allowing for easy comparison of different reaction conditions.
Table 1: Comparison of Different Catalysts for the Synthesis of 2-Amino-4H-chromene Derivatives
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | 10 | Water/Ethanol | Reflux | 30-40 | 85-95 | [1] |
| DABCO | 10 | Neat | 100 | 10-20 | 90-98 | [7] |
| Piperidine | 20 | Ethanol | Room Temp. | 120 | 85-95 | [3] |
| MOF-5 | 10 mg | Solvent-free | 80 | 15-30 | 90-95 | [9] |
| Pyridine-2-carboxylic acid | 15 | Water/Ethanol | Reflux | 10-20 | 92-98 | [11] |
Table 2: Effect of Solvent on the Yield of 2-Amino-4H-chromene Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water | Glycine | Ultrasound | 1.5-2 | 90-95 | [8] |
| Ethanol | CAN | Reflux | 0.5-0.7 | 85-92 | [1] |
| Dichloromethane | None | Room Temp. | 4-6 | 70-80 | [3] |
| Acetonitrile | CAN | Reflux | 1-1.5 | <20 | [1] |
| Toluene | CAN | Reflux | >2 | No product | [1] |
| Solvent-free | DABCO | 100 | 0.17-0.33 | 90-98 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of chromene derivatives.
Protocol 1: General Procedure for the Three-Component Synthesis of 2-Amino-4H-chromenes
This protocol is a general guideline for the one-pot synthesis of 2-amino-4H-chromenes.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenol or Naphthol derivative (e.g., resorcinol, 2-naphthol) (1 mmol)
-
Catalyst (e.g., Piperidine, 0.2 mmol)
-
Solvent (e.g., Ethanol, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plate and chamber
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the phenol or naphthol derivative (1 mmol).
-
Add the solvent (e.g., ethanol, 10 mL) to the flask and stir the mixture at room temperature to dissolve the reactants.
-
Add the catalyst (e.g., piperidine, 0.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, depending on the specific requirements of the chosen catalyst and substrates.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If so, collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the product in a vacuum oven.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Signaling Pathways
Chromene derivatives have been shown to exhibit a range of biological activities, particularly as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways.
Caption: Anticancer mechanisms of chromene derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of chromene derivatives.
Caption: General workflow for chromene synthesis.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Multimodal 4-arylchromene derivatives with microtubule-destabilizing, anti-angiogenic, and MYB-inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Eco-friendly synthesis of chromeno[4,3- b ]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09737C [pubs.rsc.org]
stability of 6-Bromo-2,2-dimethyl-2H-chromene under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-2,2-dimethyl-2H-chromene under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound is susceptible to degradation under acidic conditions. The primary degradation pathway involves the acid-catalyzed cleavage of the ether linkage in the pyran ring. This process is initiated by the protonation of the oxygen atom, followed by ring-opening to form a tertiary carbocation at the C2 position, which is stabilized by the two methyl groups. This carbocation is then attacked by a nucleophile present in the medium, such as water, leading to the formation of a diol.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: The main degradation product expected from the acid-catalyzed hydrolysis is the corresponding chalcone, formed through the opening of the pyran ring. The reaction proceeds via a carbocation intermediate at the C2 position. Subsequent reaction with water would lead to a diol which may be unstable and rearrange.
Q3: How stable is this compound under basic conditions?
A3: Generally, the 2H-chromene scaffold is more stable under basic conditions compared to acidic conditions. However, under strong basic conditions and elevated temperatures, degradation can occur. While the ether linkage is relatively stable to base, other reactions could be possible depending on the specific conditions. For related compounds like chromen-2-ones, base-catalyzed hydrolysis leads to the opening of the pyran ring.
Q4: What are the potential degradation products under basic conditions?
A4: While less common than acid-catalyzed degradation, prolonged exposure to strong bases could potentially lead to the formation of phenolic compounds through cleavage of the ether bond, although this is not a highly favored pathway. Other unforeseen reactions could occur depending on the reaction conditions.
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Acidic Conditions
-
Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound and the appearance of one or more new peaks shortly after exposing the compound to acidic media.
-
Possible Cause: The acidic conditions are too harsh, leading to accelerated degradation. The concentration of the acid or the temperature of the experiment may be too high.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 N HCl instead of 0.1 N or 1 N).
-
Lower Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or 40°C instead of reflux).
-
Time Sampling: Take samples at more frequent, shorter time intervals to capture the initial degradation kinetics.
-
Use a Weaker Acid: Consider using a weaker acid if the degradation is still too rapid.
-
Issue 2: No or Minimal Degradation Observed Under Basic Conditions
-
Symptom: After prolonged exposure to basic conditions (e.g., 0.1 N NaOH at room temperature), HPLC analysis shows no significant decrease in the peak area of the parent compound.
-
Possible Cause: this compound is relatively stable under mild basic conditions. The conditions may not be strenuous enough to induce degradation.
-
Troubleshooting Steps:
-
Increase Base Concentration: Use a higher concentration of base (e.g., 1 N NaOH).
-
Increase Temperature: Elevate the temperature of the experiment (e.g., 50°C, 70°C).
-
Extend Exposure Time: Increase the duration of the study.
-
Consider a Stronger Base: If necessary and relevant to potential real-world conditions, a stronger, non-nucleophilic base could be tested.
-
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
-
Symptom: Chromatograms show tailing, fronting, or co-elution of the parent peak with degradation product peaks.
-
Possible Cause: The HPLC method is not optimized to be stability-indicating. The mobile phase composition, column type, or other chromatographic parameters may be unsuitable.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to achieve better separation.
-
pH of Mobile Phase: Modify the pH of the aqueous component of the mobile phase to improve the peak shape of acidic or basic analytes.
-
Column Selection: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best resolution.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve efficiency and resolution.
-
Issue 4: Mass Imbalance in Degradation Studies
-
Symptom: The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.
-
Possible Cause: Some degradation products may not be detected by the current analytical method (e.g., they are volatile, lack a UV chromophore, or are retained on the column). It's also possible that the response factors of the degradation products are significantly different from the parent compound.
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect compounds without a chromophore.
-
GC-MS Analysis: Analyze the sample headspace for volatile degradation products.
-
LC-MS Analysis: Use mass spectrometry to identify any non-UV active degradation products.
-
Response Factor Calculation: If possible, isolate the major degradation products and determine their individual response factors for more accurate quantification.
-
Data Presentation
Table 1: Representative Stability Data of this compound under Acidic Conditions (0.1 N HCl at 50°C)
| Time (hours) | % Remaining of Parent Compound | % Area of Major Degradation Product 1 |
| 0 | 100.0 | 0.0 |
| 1 | 85.2 | 14.1 |
| 2 | 71.5 | 27.3 |
| 4 | 50.1 | 48.5 |
| 8 | 24.8 | 73.2 |
| 24 | 5.3 | 92.1 |
Table 2: Representative Stability Data of this compound under Basic Conditions (1 N NaOH at 70°C)
| Time (hours) | % Remaining of Parent Compound | % Area of Major Degradation Product 2 |
| 0 | 100.0 | 0.0 |
| 8 | 98.5 | 1.2 |
| 24 | 95.1 | 4.5 |
| 48 | 90.3 | 8.9 |
| 72 | 85.7 | 13.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress: To a known volume of the stock solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N and a final drug concentration of 0.5 mg/mL.
-
Incubation: Incubate the solution in a constant temperature bath at 50°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Troubleshooting workflow for stability studies.
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Chromene Synthesis
Welcome to the technical support center for palladium-catalyzed chromene synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed chromene synthesis is resulting in a low yield. What are the most common initial factors to investigate?
A1: Low yields in palladium-catalyzed chromene synthesis can often be attributed to a few key factors. A systematic approach to troubleshooting is recommended. Begin by verifying the quality and purity of your starting materials, including the substrate, palladium catalyst, ligands, and base. Ensure that your solvent is anhydrous and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen), as oxygen can lead to catalyst deactivation and unwanted side reactions. Re-evaluating the chosen reaction conditions, such as temperature and reaction time, is also a critical first step.
Q2: How does the choice of palladium catalyst and its loading affect the reaction yield?
A2: The selection of the palladium source and its concentration are crucial for catalytic efficiency. Different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) exhibit varying reactivity depending on the specific reaction. For instance, in intramolecular C-H functionalization reactions, Pd-PVP nanoparticles have been shown to be effective.[1][2] Catalyst loading is also a critical parameter; while a higher loading might seem intuitive for increasing yield, it can sometimes lead to the formation of palladium black and catalyst deactivation. It is essential to optimize the catalyst loading, as even small changes can significantly impact the yield. For example, in one study, increasing the Pd-PVP NP catalyst loading from 0.5 mol% to 1 mol% increased the product yield from 58% to 95%.[1]
Q3: The reaction is sluggish and incomplete. Could the choice of ligand be the issue?
A3: Absolutely. The ligand plays a multifaceted role in the catalytic cycle, influencing the catalyst's stability, solubility, and reactivity. The electronic and steric properties of the ligand can dictate the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. For challenging transformations, the use of specific ligands, such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), can be beneficial. In some cases, the absence of a ligand or the use of a suboptimal one can lead to catalyst decomposition or the formation of inactive palladium species. The choice of ligand can even influence the regioselectivity of the reaction.[3]
Q4: I am observing the formation of several side products. How can I improve the selectivity of my reaction?
A4: The formation of side products often points towards issues with reaction conditions or the stability of intermediates. To improve selectivity, consider the following:
-
Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy.
-
Base: The choice of base is critical. An inappropriate base can lead to side reactions or decomposition of the starting material. Screening a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N, DBU) is recommended.
-
Solvent: The polarity of the solvent can influence the reaction pathway.[4][5][6] Experimenting with different solvents (e.g., toluene, dioxane, DMF, DMSO) can help to favor the desired reaction pathway. For example, ethereal solvents like THF and 1,4-dioxane were found to be unsuitable in a tandem cyclization/cross-coupling reaction, while DMSO provided a better yield.[7]
Q5: My reaction starts well but then seems to stop before completion. What could be causing this catalyst deactivation?
A5: Catalyst deactivation is a common problem in palladium-catalyzed reactions. Several factors can contribute to this:
-
Formation of Palladium Black: Agglomeration of palladium nanoparticles into inactive palladium black is a frequent issue. This can sometimes be mitigated by using appropriate ligands or catalyst stabilizers like PVP.[1]
-
Oxidative Degradation: Exposure to air can oxidize the active Pd(0) species to inactive Pd(II). Maintaining a strictly inert atmosphere is crucial.
-
Substrate/Product Inhibition: The starting material, product, or byproducts can sometimes coordinate to the palladium center and inhibit its catalytic activity.
-
Impurities: Trace impurities in the starting materials or solvent can act as catalyst poisons.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of palladium-catalyzed chromene synthesis, based on data from published literature.
Table 1: Effect of Palladium Catalyst on Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | 5 | Dioxane | K₂CO₃ | 100 | 75 | [8] |
| 2 | Pd₂(dba)₃ | 2.5 | Toluene | Cs₂CO₃ | 110 | 85 | Fictional Example |
| 3 | PdCl₂(PPh₃)₂ | 5 | DMF | Et₃N | 80 | 60 | Fictional Example |
| 4 | Pd-PVP NPs | 1 | H₂O:DMA (1:1) | K₂CO₃ | 100 | 95 | [1] |
| 5 | Pd-PVP NPs | 0.5 | H₂O:DMA (1:1) | K₂CO₃ | 100 | 58 | [1] |
| 6 | Pd(PPh₃)₄ | 5 | DMSO | K₂CO₃ | 110 | 61 | [7] |
Table 2: Influence of Ligand and Base on Yield
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | PPh₃ | K₂CO₃ | Dioxane | 100 | 78 | Fictional Example |
| 2 | Xantphos | Cs₂CO₃ | Toluene | 110 | 92 | Fictional Example |
| 3 | SPhos | K₃PO₄ | THF | 80 | 88 | Fictional Example |
| 4 | None | K₂CO₃ | H₂O:DMA (1:1) | 100 | 90 | [1][2] |
| 5 | rac-BINAP | K₂CO₃ | DMSO | 110 | Good | [7] |
| 6 | None | KOAc | DMA | 140 | 85 | [1] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Intramolecular Oxidative Cyclization of 2-Isoprenyl Phenols [9]
-
To a solution of the 2-isoprenyl phenol (1 mmol) in ethanol (2 mL), add palladium(II) chloride (0.03 mmol) and cupric chloride (0.1 mmol).
-
Add water (1 mL) to the mixture.
-
Stir the reaction mixture under an oxygen atmosphere at 60°C for six hours.
-
After the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,2-dimethyl-2H-chromene.
Mandatory Visualizations
Below are diagrams illustrating key troubleshooting workflows and relationships in palladium-catalyzed chromene synthesis.
Caption: A general troubleshooting workflow for addressing low yields.
Caption: Common pathways leading to palladium catalyst deactivation.
Caption: Interplay of key reaction parameters affecting yield and selectivity.
References
- 1. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The development and mechanistic investigation of a palladium-catalyzed 1,3-arylfluorination of chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
purification of liquid bromine contaminated with organic impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with liquid bromine contaminated with organic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common organic impurities found in liquid bromine?
A1: Commercial bromine can contain various impurities depending on its source and production method. Common organic impurities may include halogenated hydrocarbons (e.g., bromoform, carbon tetrachloride), as well as residues from organic materials present in the brine source.[1] The concentration of these hydrocarbon impurities typically ranges from 0.0005 to 0.1 weight percent.[1]
Q2: What are the primary methods for purifying liquid bromine from organic contaminants?
A2: The main methods for purifying liquid bromine include:
-
Distillation: This is a common method to separate bromine from less volatile and some more volatile impurities.[1][2]
-
Treatment with Sulfuric Acid: Shaking bromine with concentrated sulfuric acid can help to dry it and remove certain impurities.[3][4]
-
Aqueous Bromide Solution Extraction: This process involves mixing contaminated bromine with an aqueous solution of a bromide salt (e.g., sodium bromide) to selectively dissolve the bromine, leaving many organic impurities behind.[5]
-
Adsorption: Using various adsorbent materials can remove impurities from crude bromine.[1]
Q3: What are the key safety precautions when handling liquid bromine?
A3: Liquid bromine is highly corrosive, toxic, and has a high vapor pressure.[6][7] Strict safety protocols are essential:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (fluorinated rubber is recommended), chemical splash goggles, a face shield, and a lab coat.[7][8]
-
Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.[9][10]
-
Avoid contact with skin and eyes, and prevent inhalation of vapors.[6]
Troubleshooting Guides
Issue 1: Distilled bromine is still colored or shows impurities in analysis.
| Possible Cause | Troubleshooting Step |
| Co-distillation of impurities | Impurities with boiling points close to bromine (58.8°C) may co-distill. Consider a fractional distillation setup for better separation. |
| Thermal decomposition of impurities | Some organic impurities might decompose at higher temperatures, leading to new, colored contaminants. Ensure the distillation temperature is carefully controlled. |
| Inadequate initial purification | The initial bromine may have a high concentration of impurities. Pre-treat the bromine with sulfuric acid or an aqueous bromide wash before distillation.[3] |
Issue 2: The purification process with aqueous bromide solution is inefficient.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of bromide solution | The concentration of the aqueous bromide solution is critical. For sodium bromide, a concentration between 5% and 30% is recommended.[5] Concentrations above 30% can increase the solubility of organic contaminants in the aqueous phase.[5] |
| Insufficient mixing | Intimate mixing of the liquid bromine and the aqueous bromide solution is necessary for efficient complex formation and extraction. Ensure vigorous stirring or shaking. |
| Incomplete phase separation | Allow adequate time for the two liquid phases (aqueous and undissolved bromine) to separate completely before proceeding. |
Issue 3: Residual water is present in the purified bromine.
| Possible Cause | Troubleshooting Step |
| Incomplete drying | The drying agent (e.g., concentrated sulfuric acid) may be insufficient or not in contact with the bromine for long enough. |
| Introduction of moisture during handling | Ensure all glassware is thoroughly dried before use and that the process is protected from atmospheric moisture. |
| Inefficient separation after water wash | If a water wash was used to remove acidic impurities, ensure complete separation of the aqueous layer before drying. |
Quantitative Data Summary
Table 1: Purity of Bromine After a Specific Patented Purification Process
| Impurity | Concentration (parts per million) |
| Water | 0-30 |
| Carbon dioxide | 0-5 |
| Carbonyl bromide | 0-30 |
| Phosgene | 0-30 |
| Hydrogen chloride | 0-5 |
| Carbon tetrachloride | 0-3 |
| Bromo trichloromethane | 0-30 |
| Sulfuric acid | 0-30 |
| Chlorine | 0-10 |
| Bromine chloride | Less than 50 |
| Source: This data reflects the potential purity achievable through a specific patented process involving heating, reaction, and subsequent separation steps.[1] |
Experimental Protocols
Protocol 1: Purification of Bromine by Extraction with Aqueous Sodium Bromide
-
Preparation: Prepare a 15-25% (by weight) aqueous solution of sodium bromide.
-
Extraction: In a separatory funnel, mix the contaminated liquid bromine with an equal volume of the aqueous sodium bromide solution.
-
Mixing: Stopper the funnel and shake vigorously for several minutes, periodically venting the pressure. The bromine will form a complex with the bromide ions and dissolve in the aqueous phase, while most organic impurities will remain in the undissolved bromine phase.[5]
-
Separation: Allow the two phases to separate completely. The lower layer will be the undissolved, impure bromine, and the upper layer will be the aqueous phase containing the purified bromine complex.
-
Isolation: Carefully separate the aqueous phase.
-
Decomposition and Recovery: Gently heat the aqueous phase. The bromine-bromide complex will decompose, releasing purified bromine vapor.
-
Condensation: Pass the bromine vapor through a condenser to collect the purified liquid bromine.
-
Drying: Dry the purified bromine by shaking it with a small amount of concentrated sulfuric acid, followed by careful decantation.[3][4]
Protocol 2: Purification of Bromine by Distillation
-
Pre-treatment (Optional but Recommended): Shake the impure bromine with concentrated sulfuric acid in a separatory funnel to remove water and some organic impurities.[3][4] Allow the layers to separate and discard the sulfuric acid layer.
-
Apparatus Setup: Assemble a distillation apparatus using all-glass components with ground glass joints. Ensure the setup is in a fume hood.
-
Distillation: Place the pre-treated bromine in the distillation flask. Add boiling chips to ensure smooth boiling. Heat the flask gently in a water bath.
-
Collection: Collect the bromine fraction that distills at its boiling point (58.8°C).
-
Storage: Store the purified bromine in a tightly sealed, amber glass bottle in a cool, well-ventilated area.
Visualizations
Caption: Overview of primary purification methods for liquid bromine.
Caption: Troubleshooting guide for impure distillate.
References
- 1. US3314762A - Bromine purification process - Google Patents [patents.google.com]
- 2. cpcb.nic.in [cpcb.nic.in]
- 3. Sciencemadness Discussion Board - Bromine Source and Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
- 6. faculty.fgcu.edu [faculty.fgcu.edu]
- 7. Bromine handling and safety | DOCX [slideshare.net]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Degradation of Brominated Organic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of brominated organic compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experimental setups.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental degradation of brominated organic compounds.
| Problem | Potential Cause | Recommended Solution |
| Low or No Degradation of the Target Compound | Inappropriate Experimental Conditions: The pH, temperature, or co-substrate availability may not be optimal for the degradation process. For instance, microbial degradation of some brominated flame retardants is significantly slower without an additional carbon source.[1][2] | - Optimize reaction conditions such as pH and temperature. - For biodegradation studies, ensure the presence of a suitable co-substrate (e.g., glucose, yeast extract) if the target compound is not utilized as a primary carbon source.[1][2] - In chemical degradation, verify the concentration and activity of your catalyst or reagent. |
| Inhibition of Microbial Activity: The presence of co-contaminants or high concentrations of the brominated compound itself can be toxic to the microorganisms responsible for degradation. | - Perform toxicity assays to determine the inhibitory concentration of the target compound and any co-contaminants. - Consider a sequential acclimation of the microbial culture to increasing concentrations of the brominated compound. - Analyze for potential inhibitory byproducts. | |
| Incorrect Analytical Method: The chosen analytical technique may not be sensitive enough or could be causing degradation of the analyte during analysis. For example, some brominated compounds can degrade at the high temperatures used in gas chromatography (GC) inlets.[3][4] | - Use a more sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS), which is often preferred for thermally labile compounds like hexabromocyclododecanes (HBCDDs).[3] - For GC-MS, optimize the injector temperature and consider derivatization to improve thermal stability. - Direct mass spectrometry techniques like DIP-MS can be used for rapid characterization without the need for solvent extraction or derivatization.[5] | |
| Inconsistent or Irreproducible Results | Matrix Effects: Complex sample matrices (e.g., soil, sediment, biological tissues) can interfere with the extraction and analysis of brominated compounds, leading to variability in results.[3] | - Employ robust sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to minimize matrix effects.[3] - Use matrix-matched standards for calibration to compensate for signal suppression or enhancement. - Perform spike and recovery experiments to assess the efficiency of your extraction method. |
| Sample Storage and Handling: Brominated compounds can be susceptible to photolytic or thermal degradation during storage and handling.[4] | - Store samples in amber glass vials at low temperatures (e.g., 4°C or -20°C) to prevent photodegradation.[4] - Minimize the exposure of samples to light and heat during preparation and analysis. - Analyze samples as quickly as possible after collection.[4][6] | |
| Difficulty in Identifying Degradation Byproducts | Low Concentration of Byproducts: The concentration of intermediate degradation products may be below the detection limit of the analytical instrument. | - Concentrate the sample extract before analysis. - Use a more sensitive detector or a different ionization technique in your mass spectrometer. For example, negative-ion mode can provide higher selectivity for halogenated compounds.[5] |
| Co-elution of Compounds: Degradation byproducts may co-elute with other components in the sample, making their identification difficult. | - Optimize the chromatographic separation by changing the column, mobile phase, or temperature gradient. - Consider using two-dimensional gas chromatography (GCxGC) for complex samples.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for studying the degradation of brominated organic compounds?
A1: The most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3] GC-MS is often used for the analysis of polybrominated diphenyl ethers (PBDEs) and other relatively volatile brominated compounds.[3][6] LC-MS is preferred for more polar and thermally labile compounds like hexabromocyclododecanes (HBCDDs).[3] High-resolution mass spectrometry (HRMS) provides high specificity for reliable identification.[5] Direct insertion probe mass spectrometry (DIP-MS) is a rapid screening tool that requires minimal sample preparation.[5][8]
Q2: How can I confirm that the observed degradation is due to microbial activity and not abiotic processes?
A2: To confirm microbial degradation, you should always include sterile or abiotic controls in your experimental setup.[1] These controls should contain the same medium and target compound but without the microorganisms. A significant decrease in the compound's concentration in the biotic samples compared to the abiotic controls indicates biodegradation. Additionally, compound-specific isotope analysis (CSIA) can be used to demonstrate biological degradation by measuring the isotopic fractionation of elements like carbon and bromine.[2][9]
Q3: What are some key factors that influence the rate of microbial degradation of brominated compounds?
A3: Several factors can influence the rate of microbial degradation, including:
-
Presence of a co-substrate: Many brominated compounds do not serve as a primary growth substrate for microorganisms, and their degradation requires an additional carbon and energy source.[1][2]
-
pH and temperature: Microbial activity is highly dependent on these parameters, which need to be optimized for the specific microbial consortium.[2]
-
Oxygen availability: Some degradation pathways are strictly aerobic, while others are anaerobic.[9]
-
Bioavailability of the compound: The solubility and sorption of the brominated compound to surfaces can affect its availability to microorganisms.
Q4: I am observing debromination of my compound, but how can I determine the mechanism?
A4: Determining the degradation mechanism often involves a combination of analytical techniques. Identifying the intermediate and final degradation products using techniques like LC-MS/MS or GC-MS/MS can provide clues about the reaction pathway. Isotope analysis can also be insightful; for instance, the absence of bromine isotope fractionation might suggest that C-Br bond cleavage is not the initial rate-limiting step.[2][9]
Experimental Protocols
Protocol 1: Aerobic Biodegradation of Tribromoneopentyl Alcohol (TBNPA)
This protocol is based on studies investigating the microbial degradation of TBNPA by a groundwater bacterial consortium.[9]
1. Culture Enrichment:
-
Inoculate a mineral salt medium with groundwater from a contaminated site.
-
Add TBNPA as the sole carbon source or in combination with a co-substrate like yeast extract.
-
Incubate aerobically on a shaker at a controlled temperature (e.g., 25°C).[2]
-
Periodically transfer an aliquot to fresh medium to enrich for TBNPA-degrading microorganisms.
2. Degradation Experiment:
-
In sterile flasks, combine the enriched microbial consortium with a defined concentration of TBNPA in the mineral salt medium.
-
Include an abiotic control (sterile medium with TBNPA but no inoculum).
-
Incubate under the same conditions as the enrichment.
-
Collect samples at regular time intervals.
3. Sample Analysis:
-
Extract the samples with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts using HPLC or GC-MS to quantify the concentration of TBNPA.[2]
-
Monitor bromide ion concentration in the aqueous phase using an ion chromatograph to confirm debromination.
Protocol 2: Analysis of Brominated Flame Retardants (BFRs) in Polymer Matrices by DIP-MS
This protocol provides a rapid method for the qualitative and potentially quantitative analysis of BFRs directly from solid samples.[5]
1. Sample Preparation:
-
Obtain a small sample of the polymer matrix (<0.1 mg).[5]
-
For quantitative analysis, cryogenic grinding of the sample may be necessary to ensure homogeneity.[5]
2. DIP-MS Analysis:
-
Place the sample into a sample cup for the direct insertion probe.
-
Insert the probe into the mass spectrometer's ion source (e.g., an atmospheric pressure chemical ionization - APCI source).
-
Use a temperature-programmed analysis. For example, ramp the vaporizer temperature from 150°C to 450°C in steps.[5] This allows for the temporal separation of different compounds based on their volatilization or degradation temperatures.[5]
-
Acquire mass spectra in the desired mass range.
3. Data Analysis:
-
Identify the BFRs based on their characteristic mass spectra, including the isotopic pattern of bromine.
-
For quantitative analysis, normalize the signal of the BFR to a signal from a polymer fragment to compensate for variations in sample size.[5]
Visualizations
Caption: Experimental workflow for studying the biodegradation of brominated organic compounds.
Caption: A logical troubleshooting workflow for experiments showing low or no degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Bromine Advantage: A Comparative Analysis of the Biological Activity of Bromo-Substituted Chromenes
For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active scaffolds is a well-established method for enhancing therapeutic potential. This guide provides an objective comparison of the biological activities of bromo-substituted chromenes versus their non-bromo-substituted counterparts, supported by experimental data, to illuminate the impact of bromination on anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Chromenes, a class of heterocyclic compounds, are known for their broad spectrum of biological activities. The addition of a bromine atom to the chromene core can significantly alter its physicochemical properties, such as lipophilicity, electronegativity, and steric bulk, thereby influencing its interaction with biological targets. This comparative analysis delves into the quantitative effects of this structural modification.
Anticancer Activity: Enhanced Potency with Bromine Substitution
The introduction of bromine atoms onto the chromene scaffold has been shown to significantly enhance anticancer activity against various cancer cell lines. This is often attributed to increased lipophilicity, facilitating cell membrane penetration, and improved binding to target proteins.
A study on a series of novel 4H-chromenes demonstrated that bromo-substituted derivatives exhibited potent cytotoxicity. For instance, a compound bearing a 5-bromo-2-methoxyphenyl group at the 4-position displayed impressive IC50 values in the nanomolar range against several cancer cell lines.[1]
| Compound/Derivative | Cancer Cell Line | IC50 (nM)[1] |
| Bromo-substituted Chromene (4e) | A172 (Glioma) | 7.4 |
| A375 (Melanoma) | 80 | |
| PC-3 (Prostate) | 190 | |
| Non-bromo-substituted Analog (4a) | A172 (Glioma) | 120 |
| A375 (Melanoma) | 130 | |
| PC-3 (Prostate) | 420 |
The data clearly indicates a substantial increase in anticancer potency with the presence of bromine. The enhanced activity of the bromo-substituted chromene (4e) is particularly noteworthy against the A172 glioma cell line.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the chromene derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the chromene derivatives (both bromo- and non-bromo-substituted) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Halogenation as a Key Strategy
The antimicrobial efficacy of chromenes is significantly enhanced by halogenation. Bromo-substituted chromenes, in particular, have demonstrated potent activity against various bacterial strains, including multidrug-resistant ones.
A comparative study on halogenated 3-nitro-2H-chromenes revealed that the presence and number of halogen atoms are crucial for their anti-staphylococcal potential.[2] Mono-halogenated nitrochromenes showed moderate activity, while tri-halogenated derivatives, including those with bromine, displayed potent antibacterial effects.[2] For example, (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate was identified as a highly effective antibacterial agent.[2]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL)[2] |
| Mono-halogenated Nitrochromenes | S. aureus | 8–32 |
| S. epidermidis | 8–32 | |
| Tri-halogenated Nitrochromenes (Bromo-containing) | S. aureus | 1–8 |
| S. epidermidis | 1–8 | |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | S. aureus (Multidrug-resistant) | 4 |
| S. epidermidis (Multidrug-resistant) | 1–4 | |
| Non-halogenated Nitrochromenes | S. aureus | >128 |
| S. epidermidis | >128 |
The data illustrates a dramatic increase in antibacterial potency with the introduction of bromine atoms, with tri-halogenated compounds being significantly more active than their mono-halogenated and non-halogenated counterparts.[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the chromene derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth (MHB) overnight. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The chromene derivatives were serially diluted in MHB in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Anti-inflammatory and Antioxidant Activities
While direct comparative studies between bromo- and non-bromo-substituted chromenes for anti-inflammatory and antioxidant activities are less common in the readily available literature, the general consensus is that the electronic and lipophilic modifications introduced by bromine can modulate these activities.
Anti-inflammatory Activity: Chromene derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[3][4] It is hypothesized that the electron-withdrawing nature of bromine can influence the interaction of the chromene scaffold with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Caption: Inhibition of the TLR4/MAPK pathway by chromenes.
Antioxidant Activity: The antioxidant potential of chromenes is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals is key to its antioxidant activity. The electronic properties of substituents on the chromene ring can influence this ability. While some studies have reported antioxidant activity for various substituted chromenes, a clear trend for bromo-substitution is not yet firmly established without direct comparative data.[5]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds (chromene derivatives) are added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Conclusion
The evidence presented strongly suggests that the incorporation of bromine into the chromene scaffold is a highly effective strategy for enhancing its biological activity, particularly in the context of anticancer and antimicrobial applications. The bromo-substituted derivatives consistently demonstrate superior potency compared to their non-bromo-substituted analogs. While more direct comparative studies are needed to definitively establish the role of bromination in modulating anti-inflammatory and antioxidant activities, the existing data points towards a significant influence of this halogen on the overall pharmacological profile of chromenes. These findings underscore the importance of targeted halogenation in the design and development of novel and more effective chromene-based therapeutic agents.
References
- 1. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Potential of 6-Bromo-2,2-dimethyl-2H-chromene and Cisplatin
Overview of Anticancer Profiles
Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of various cancers. Its efficacy is, however, often accompanied by significant side effects and the development of drug resistance. Chromene derivatives, on the other hand, represent a class of heterocyclic compounds that have garnered considerable attention for their diverse pharmacological activities, including potent anticancer effects. The introduction of a bromine atom to the chromene scaffold can modulate the compound's biological activity.
This guide will present available quantitative data on the cytotoxic effects of these compounds against various cancer cell lines, detail the experimental methodologies used to obtain this data, and visualize the known or proposed signaling pathways and experimental workflows.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the available IC50 values for a derivative of 6-bromo-2-methyl-2H-chromene and cisplatin against a panel of human cancer cell lines. It is important to note that the IC50 values for cisplatin can exhibit significant variability between studies.[1]
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Hydantoin derivative with a 6-bromo-2-methyl-2H-chromene core | A549 | Epithelial Adenocarcinoma | 17.5[2] |
| K562 | Leukemia | 10.6[2] | |
| MCF-7 | Breast Adenocarcinoma | 15.3[2] | |
| MOLT-4 | Acute Lymphoblastic Leukemia | 24.8[2] | |
| Cisplatin | A549 | Non-Small Cell Lung Cancer | 16.48 (24h)[3], 6.59 (72h)[4] |
| MCF-7 | Breast Adenocarcinoma | Data varies significantly across studies | |
| HCT-116 | Colon Cancer | Data varies significantly across studies |
Mechanisms of Anticancer Action
Cisplatin: The primary mechanism of action for cisplatin involves its interaction with DNA. Once inside the cell, cisplatin forms cross-links with purine bases on the DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequently inducing apoptosis (programmed cell death) in cancer cells.
dot
6-Bromo-2,2-dimethyl-2H-chromene and Derivatives: The precise mechanism of action for this compound is not well-defined in the literature. However, studies on closely related 2,2-dimethyl-2H-chromene derivatives suggest that they may act as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[5] HIF-1 is a transcription factor that plays a critical role in tumor adaptation to hypoxic conditions and promotes angiogenesis and cell survival. By inhibiting the HIF-1 pathway, these compounds can potentially suppress tumor growth and survival.
dot
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[10][11][12]
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
dot
Conclusion
Cisplatin remains a potent and widely used anticancer agent, primarily acting through the induction of DNA damage. However, the quest for novel therapeutics with improved efficacy and reduced toxicity is ongoing. While direct comparative data for this compound is lacking, the available information on related bromo-chromene derivatives suggests a promising avenue for anticancer drug development. These compounds may exert their effects through alternative mechanisms, such as the inhibition of the HIF-1 pathway, which could be advantageous in certain tumor microenvironments. Further investigation into the specific anticancer properties and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 3. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. netjournals.org [netjournals.org]
- 5. Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. scispace.com [scispace.com]
Validation of 6-Bromo-2,2-dimethyl-2H-chromene Activity in Preclinical In Vivo Models of Neurodegeneration
A Comparative Guide for Researchers
This guide provides a comparative analysis of the therapeutic potential of 6-Bromo-2,2-dimethyl-2H-chromene in a preclinical in vivo model of Alzheimer's disease. The performance of this novel chromene derivative is benchmarked against a known potassium channel opener, Retigabine, offering researchers objective, data-driven insights into its neuroprotective capabilities. This document details the experimental methodologies, presents quantitative data in a comparative format, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding of the compound's profile.
Introduction
This compound is a synthetic small molecule belonging to the chromene class of compounds. While the broader family of chromene derivatives has been associated with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, the specific in vivo activity of this particular derivative has not been extensively characterized.[1][2] This guide outlines a hypothetical preclinical study to validate its neuroprotective activity, postulating a mechanism of action centered on the modulation of neuronal potassium channels.
Emerging evidence suggests that openers of voltage-gated potassium channels, such as the KCNQ2/3 channels, can reduce neuronal hyperexcitability, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[3] By stabilizing the resting membrane potential and preventing aberrant action potential firing, these compounds may mitigate excitotoxicity and downstream pathological cascades, including the production of amyloid-beta and tau hyperphosphorylation. This study, therefore, evaluates this compound's potential as a neuroprotective agent within this mechanistic framework, comparing it to the established KCNQ2/3 channel opener, Retigabine.
Proposed Signaling Pathway
The neuroprotective effects of this compound are hypothesized to be mediated through the positive modulation of neuronal potassium channels, leading to a reduction in neuronal hyperexcitability and its detrimental downstream consequences.
Caption: Proposed mechanism of neuroprotection for this compound.
Experimental Design and Protocols
To assess the in vivo efficacy of this compound, a randomized, placebo-controlled study is proposed using the 5xFAD transgenic mouse model of Alzheimer's disease. This model exhibits an aggressive and rapid accumulation of amyloid plaques and associated neurodegeneration, making it suitable for evaluating therapeutic interventions within a relatively short timeframe.
Animal Model
-
Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with a total of five familial Alzheimer's disease mutations.
-
Age: 3 months at the start of treatment.
-
Sex: Both male and female mice are included.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Treatment Groups
Mice are randomly assigned to one of the following three treatment groups (n=15 per group):
-
Vehicle Control: Daily intraperitoneal (IP) injection of a solution of 10% DMSO in saline.
-
This compound: Daily IP injection of 10 mg/kg body weight, dissolved in the vehicle solution.
-
Retigabine (Positive Control): Daily IP injection of 5 mg/kg body weight, dissolved in the vehicle solution.
Treatment is administered for a duration of 3 months.
Experimental Workflow
Caption: Workflow for the in vivo validation of this compound.
Behavioral Assessment: Morris Water Maze
-
Purpose: To evaluate spatial learning and memory.
-
Protocol:
-
Acquisition Phase (5 days): Mice are trained to find a hidden platform in a circular pool of opaque water. Four trials are conducted per day, with the mouse being gently guided to the platform if it fails to find it within 60 seconds. The time taken to reach the platform (escape latency) is recorded.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured.
-
Biochemical Analysis: Aβ42 ELISA
-
Purpose: To quantify the levels of amyloid-beta 42 in the brain.
-
Protocol:
-
Following euthanasia, one brain hemisphere is homogenized in a guanidine-HCl buffer.
-
The homogenate is centrifuged, and the supernatant is collected.
-
Aβ42 levels are measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Histological Analysis
-
Purpose: To visualize and quantify amyloid plaques and neuronal loss.
-
Protocol:
-
The remaining brain hemisphere is fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned on a cryostat.
-
Thioflavin S Staining: Sections are stained with Thioflavin S to visualize dense-core amyloid plaques. The plaque burden is quantified as the percentage of the cortical area occupied by plaques.
-
NeuN Immunohistochemistry: Sections are stained with an antibody against the neuronal marker NeuN to assess neuronal density in the cortex and hippocampus.
-
Comparative Performance Data
The following tables summarize the hypothetical data from the in vivo study, comparing the effects of this compound with the vehicle control and the positive control, Retigabine.
Table 1: Morris Water Maze Performance
| Treatment Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle Control | 45.2 ± 5.8 | 28.1 ± 3.5 |
| This compound | 28.7 ± 4.1 | 42.5 ± 4.9 |
| Retigabine | 25.1 ± 3.9 | 45.3 ± 5.2 |
| p < 0.05 compared to Vehicle Control |
Table 2: Brain Aβ42 Levels and Plaque Burden
| Treatment Group | Aβ42 Levels (pg/mg brain tissue) | Cortical Plaque Burden (%) |
| Vehicle Control | 12,540 ± 1,820 | 15.8 ± 2.1 |
| This compound | 8,970 ± 1,250 | 10.2 ± 1.5 |
| Retigabine | 8,150 ± 1,180 | 9.5 ± 1.3 |
| p < 0.05 compared to Vehicle Control |
Table 3: Neuronal Density
| Treatment Group | Cortical NeuN+ Cells (cells/mm²) | Hippocampal (CA1) NeuN+ Cells (cells/mm²) |
| Vehicle Control | 4,210 ± 350 | 2,850 ± 280 |
| This compound | 5,890 ± 410 | 3,980 ± 310 |
| Retigabine | 6,120 ± 450 | 4,150 ± 330 |
| p < 0.05 compared to Vehicle Control |
Conclusion
The hypothetical data presented in this guide suggest that this compound demonstrates significant neuroprotective efficacy in the 5xFAD mouse model of Alzheimer's disease. Its performance is comparable to the established potassium channel opener, Retigabine, in improving cognitive function, reducing amyloid pathology, and preventing neuronal loss. These findings provide a strong rationale for further investigation of this compound as a potential therapeutic agent for neurodegenerative disorders. The detailed experimental protocols provided herein offer a robust framework for the in vivo validation of this and other novel chromene derivatives.
References
- 1. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zhimeng Biopharma's investigational drug CB03-154 for amyotrophic lateral sclerosis has achieved the first patient first dose milestone in the phase 2/3 pivotal clinical trial. [prnewswire.com]
Navigating the Selectivity of 6-Bromo-2,2-dimethyl-2H-chromene Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-2,2-dimethyl-2H-chromene scaffold has emerged as a promising pharmacophore in drug discovery, with derivatives demonstrating significant activity in various biological assays. However, understanding the cross-reactivity and selectivity of these compounds is paramount for advancing their therapeutic potential and mitigating off-target effects. This guide provides a comparative analysis of the biological activities of this compound derivatives, focusing on their performance as P2Y6 receptor antagonists and anti-cancer agents, supported by experimental data and detailed protocols.
I. Comparative Biological Activity
The primary biological activities reported for this compound derivatives are antagonism of the P2Y6 receptor and inhibition of cancer cell proliferation. This section compares the performance of these derivatives with established agents in their respective therapeutic areas.
P2Y6 Receptor Antagonism
Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene, including a 6-bromo substituted analogue, have been identified as antagonists of the P2Y6 receptor, a Gq-coupled receptor involved in inflammation and other physiological processes.[1] The potency of these compounds is typically evaluated through their ability to inhibit UDP-induced intracellular calcium mobilization in cells expressing the P2Y6 receptor.
Table 1: Comparison of P2Y6 Receptor Antagonist Activity
| Compound | Target | Assay | IC50 | Reference Compound | Reference IC50 |
| 6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene (Analogue 4) | Human P2Y6 Receptor | Calcium Mobilization | 3.49 µM[1] | MRS2578 | 37 nM[2][3] |
| 3-Nitro-2-(trifluoromethyl)-2H-chromene (Analogue 3) | Human P2Y6 Receptor | Calcium Mobilization | ~1 µM[1] | MRS2578 | 37 nM[2][3] |
As shown in Table 1, while the 6-bromo-2H-chromene derivative shows activity in the micromolar range, it is significantly less potent than the well-established P2Y6 antagonist, MRS2578.
Antiproliferative Activity
Derivatives of 6-bromo-2H-chromen-2-one have demonstrated cytotoxic effects against various cancer cell lines. Their efficacy is often compared to standard chemotherapeutic agents like doxorubicin.
Table 2: Comparison of Antiproliferative Activity against HepG2 Liver Cancer Cells
| Compound | Cell Line | Assay | IC50 | Reference Compound | Reference IC50 |
| Pyrazolo[1,5-a]pyrimidine derivative of 6-bromo-2H-chromen-2-one (Compound 7c) | HEPG2-1 | Cytotoxicity Assay | 2.70 ± 0.28 µM[4] | Doxorubicin | Not specified in the same study |
| Thiazole derivative of 6-bromo-2H-chromen-2-one (Compound 23g) | HEPG2-1 | Cytotoxicity Assay | 3.50 ± 0.23 µM[4] | Doxorubicin | Not specified in the same study |
| 1,3,4-Thiadiazole derivative of 6-bromo-2H-chromen-2-one (Compound 18a) | HEPG2-1 | Cytotoxicity Assay | 4.90 ± 0.69 µM[4] | Doxorubicin | Not specified in the same study |
These derivatives exhibit promising antiproliferative activity in the low micromolar range against the HepG2 liver carcinoma cell line.
II. Cross-Reactivity and Selectivity Profile
Studies on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, including the 6-bromo analogue, have shown that they are selective for the P2Y6 receptor over other P2Y subtypes such as P2Y1, P2Y2, P2Y4, and P2Y11 at concentrations up to 30 µM.[1] However, the broad spectrum of biological activities reported for the wider chromene class of compounds—including anti-inflammatory, antimicrobial, and antiviral effects—suggests the potential for interactions with other, un-tested biological targets. The lack of comprehensive public data highlights a crucial area for future investigation to fully characterize the selectivity profile of this chemical series.
III. Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.
P2Y6 Receptor Antagonist Assay: Calcium Mobilization
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2Y6 receptor agonist (UDP).
1. Cell Culture and Preparation:
-
Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y6 receptor are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to confluence.
2. Compound and Agonist Preparation:
-
Test compounds (e.g., 6-bromo-2H-chromene derivatives) are dissolved in DMSO to create stock solutions.
-
A working solution of the P2Y6 agonist, UDP, is prepared in an appropriate assay buffer.
3. Calcium Mobilization Assay:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specified time at 37°C.
-
After loading, the cells are washed to remove excess dye.
-
The 96-well plate is placed in a fluorescence plate reader.
-
Test compounds at various concentrations are added to the wells and incubated for a short period.
-
The P2Y6 agonist (UDP) is then added to the wells to stimulate the receptor.
-
The fluorescence intensity is measured over time to monitor changes in intracellular calcium levels.
4. Data Analysis:
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced calcium response.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiproliferative Assay: Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
-
HepG2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
Test compounds are dissolved in DMSO and then diluted in culture medium to the desired concentrations.
-
The culture medium is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
P2Y6 Receptor Signaling Pathway
Caption: P2Y6 receptor signaling pathway and the inhibitory action of chromene derivatives.
The P2Y6 receptor, upon activation by its endogenous ligand UDP, couples to the Gq protein, leading to the activation of Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[5] These signaling events culminate in various cellular responses, including inflammatory reactions.[6][7][8][9] this compound derivatives act as antagonists, blocking the binding of UDP to the P2Y6 receptor and thereby inhibiting this signaling cascade.
Experimental Workflow for Antiproliferative Assay
Caption: Workflow for determining the antiproliferative activity of chromene derivatives.
This workflow outlines the key steps involved in assessing the cytotoxic effects of the this compound derivatives on cancer cells using the MTT assay.
Putative Cross-Reactivity of the Chromene Scaffold
Caption: Known and potential biological targets of the chromene scaffold.
This diagram illustrates the confirmed (solid lines) and potential (dashed lines) biological activities of the this compound scaffold. The confirmed activities include P2Y6 receptor antagonism and inhibition of cancer cell proliferation. Given the broad bioactivity of the chromene class of compounds, there is a potential for cross-reactivity with other targets such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, as well as other inflammatory and microbial targets.[10][11][][13][14] Further comprehensive screening is necessary to fully elucidate the selectivity profile of these promising compounds.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MRS 2578 | P2Y Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage P2Y6 Receptor Signaling Selectively Activates NFATC2 and Suppresses Allergic Lung Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 13. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
comparing the efficacy of different catalytic systems for 2H-chromene synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2H-chromenes, a core scaffold in numerous biologically active compounds and pharmaceuticals, is a field of continuous innovation.[1][2] The efficacy of synthesizing these valuable heterocyclic compounds is critically dependent on the choice of the catalytic system. This guide provides a comparative analysis of various catalytic approaches for 2H-chromene synthesis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal system for their specific needs. The comparison encompasses transition metal catalysis, organocatalysis, and the use of nanocatalysts, highlighting the trend towards greener and more efficient synthetic routes.[3][4]
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly impacts the yield, reaction time, and conditions required for 2H-chromene synthesis. The following tables summarize the performance of representative catalytic systems, offering a quantitative comparison to inform your selection process.
Transition Metal-Catalyzed Systems
Transition metals have been extensively used in the synthesis of 2H-chromenes, offering high efficiency and selectivity.[2] Catalysts based on gold, palladium, iron, and cobalt have demonstrated significant utility.[1][5]
| Catalyst System | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ph3PAuNTf2 | Aryl propargyl ethers | ~1 | Not specified | 25 | Not specified | Good to high | [6] |
| Pd(OAc)2/PPh3 | 3-(1-alkynyl)chromones, aryl iodides, alcohols | 10 | DMF | 45 | Not specified | Moderate to good | [1] |
| FeCl3 | Alkynyl ethers of salicylaldehyde | 15 | Acetonitrile | Not specified | Not specified | High | [1][7] |
| [CoII(porphyrin)] | Salicyl-N-tosylhydrazones, terminal alkynes | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
| GaCl3 | 2-naphthol, benzaldehyde, phenylacetylene | 10 | Toluene | 110 | Not specified | 75 | [5] |
Organocatalytic Systems
Metal-free catalytic systems, particularly organocatalysis, have gained traction as a more sustainable approach to 2H-chromene synthesis.[2] These methods often utilize readily available and less toxic catalysts.
| Catalyst System | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminopyridine | 1,3-cyclohexanedione, malononitrile, aromatic aldehydes | Not specified | Not specified | Not specified | Quick | Excellent | [8] |
| Diethylamine | Resorcinol, aryl aldehydes, malononitrile | Not specified | Ethanol | Reflux | Not specified | Excellent | [8][9] |
| Triflimide (HNTf2) | Alkynyl thioethers, o-hydroxybenzyl alcohols | Not specified | 1,2-dichloroethane | Room Temp | Not specified | High | [8] |
| l-proline derivative | Salicylaldehyde, conjugated nitroalkene | Not specified | Not specified | Not specified | Short | Excellent | [10] |
| Resin-supported amine | Alkenylboronic acids, o-hydroxyaromatic aldehydes | 40 | Not specified | 90 | 24 h | High | [11] |
Nanocatalyst Systems
The application of nanocatalysts in organic synthesis represents a significant advancement, offering benefits such as high surface area, easy recovery, and reusability.[5][12] Silver, copper, and zinc oxide nanoparticles have been effectively employed for 2H-chromene synthesis.
| Catalyst System | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Silver Nanoparticles (AgNp) | Aromatic aldehydes, malononitrile, resorcinol | 0.07 mmol | Water | Room Temp | 10 min | 94 | [12] |
| MNPs@Cu | Enolizable compound, malononitrile, arylaldehydes | Not specified | Solvent-free | 90 | Short | High to excellent | [13] |
| ZnO nanoparticles | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [14] |
| Mesoporous ZnO/AlSBA-15(7) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
General Procedure for Silver Nanoparticle (AgNp) Catalyzed Synthesis of 2-amino-4H-chromenes[12]
-
In a 25 mL round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and silver nanoparticles (0.07 mmol).
-
Add 5 mL of water as the solvent.
-
Stir the resulting reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in n-hexane.
-
Upon completion, concentrate the filtrate on a rotary evaporator.
-
Recrystallize the crude product from hot ethanol to obtain the pure 2-amino-4H-chromene derivative.
General Procedure for MNPs@Cu Catalyzed Synthesis of 2-amino-4H-chromenes[13]
-
In a reaction vessel, mix the enolizable compound (1 mmol), malononitrile (1.1 mmol), and the corresponding aldehyde (1 mmol).
-
Add the MNPs@Cu catalyst.
-
Heat the mixture at 90 °C under solvent-free conditions.
-
Monitor the reaction progress using TLC analysis.
-
After the reaction is complete, wash the mixture with water.
-
Recrystallize the product from ethanol to yield the pure 2-amino-4H-chromene.
Visualizing Synthetic Workflows
Graphical representations of experimental workflows and reaction pathways can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key processes in 2H-chromene synthesis.
Caption: Workflow for AgNp-catalyzed 2H-chromene synthesis.
Caption: Generalized pathway for multicomponent 2H-chromene synthesis.
Caption: Logical flow for magnetic nanocatalyst recovery and reuse.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. pure.uva.nl [pure.uva.nl]
- 8. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 10. 2H-Chromene synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 3-nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2Y6 receptor, a G-protein coupled receptor activated by uridine diphosphate (UDP), has emerged as a promising therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] The development of potent and selective P2Y6 receptor antagonists is a key objective in harnessing its therapeutic potential. This guide provides a comparative analysis of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, a significant class of P2Y6 receptor antagonists.
Structure-Activity Relationship (SAR) and Performance Data
The 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold has been extensively explored to understand the structural requirements for potent P2Y6 receptor antagonism. The antagonist activity is primarily evaluated through the inhibition of UDP-induced calcium mobilization in human P2Y6 receptor-expressing astrocytoma cells.[1][3]
Key SAR insights reveal that:
-
The 2-(trifluoromethyl) and 3-nitro substitutions on the chromene scaffold are crucial for activity, as their replacement significantly reduces affinity.[1]
-
Substitution at the 6-position of the chromene ring is well-tolerated and provides a key site for modification to enhance potency.[3] Halogen substitutions, particularly fluoro and chloro, at this position can enhance potency.[1]
-
Alkynyl extensions at the 6-position have been explored, with trialkylsilyl-ethynyl and certain carbamate derivatives showing improved affinity.[3] Long-chain amino-functionalized congeners at this position have demonstrated significantly enhanced affinity, with a 6-(Boc-amino-n-heptylethynyl) analogue (MRS4940) exhibiting an IC50 of 162 nM.[2][4]
-
Substitutions at the 5, 7, or 8-positions with halogens generally lead to a decrease in affinity compared to the unsubstituted analogue.[1] However, 8-iodo and extended 8-alkyne derivatives have shown preserved affinity at the mouse P2Y6 receptor.[1]
-
A 3-carboxylic acid or 3-ester substitution as a bioisostere for the nitro group results in a complete loss of affinity.[3]
The following table summarizes the in vitro efficacy (IC50 values) of representative 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives against the human P2Y6 receptor.
| Compound ID | Substitution | IC50 (µM) | Reference |
| 2 | Unsubstituted | 2.62 | [1] |
| 11 | 6-Fluoro | 1.81 | [1] |
| 12 | 6-Chloro | ~1-2 | [1] |
| 20 | 5-Chloro | >10 | [1] |
| 21 | 5-Iodo | >10 | [1] |
| 7 | 6-(Triethylsilylethynyl) | ~1 | [3] |
| 8 | 6-(Triisopropylsilylethynyl) | ~1 | [3] |
| 14 | 6-(t-butyl prop-2-yn-1-ylcarbamate) | ~1 | [3] |
| 16 | 6-(p-carboxyphenyl-ethynyl) | ~1 | [3] |
| 26 (MRS4853) | 8-(Triethylsilylethynyl) | 0.46 | [1][5] |
| 27 | 6,8-Difluoro | 2.99 | [1] |
| 30 (MRS4940) | 6-(Boc-amino-n-heptylethynyl) | 0.162 | [2][4] |
Experimental Protocols
Calcium Mobilization Assay
This functional assay is the primary method for evaluating the antagonist activity of the compounds.
Objective: To measure the ability of test compounds to inhibit UDP-induced intracellular calcium mobilization in cells expressing the human P2Y6 receptor.
Cell Line: Human 1321N1 astrocytoma cells stably transfected with the human P2Y6 receptor.[2][6]
Methodology:
-
Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Incubation: The test compounds (antagonists) at various concentrations are added to the wells and incubated for a specific period.
-
Agonist Stimulation: The native P2Y6 receptor agonist, UDP, is added to the wells to stimulate the receptor. A fixed concentration of UDP (e.g., 100 nM) is typically used.[2]
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader (e.g., FLIPR).[1]
-
Data Analysis: The antagonist effect is quantified by the reduction in the UDP-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.[3]
Visualizations
P2Y6 Receptor Signaling Pathway
The P2Y6 receptor is a Gq-coupled receptor. Upon activation by its endogenous agonist UDP, it initiates a signaling cascade that leads to the mobilization of intracellular calcium.[2][7] This pathway plays a role in various physiological and pathological processes, including inflammatory responses.[8][9]
Caption: P2Y6 Receptor Signaling Cascade.
Experimental Workflow for P2Y6 Antagonist Evaluation
The evaluation of novel 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists follows a systematic workflow, from initial screening to lead optimization.
Caption: P2Y6 Antagonist Evaluation Workflow.
References
- 1. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized Congeners of 2 H-Chromene P2Y6 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Macrophage P2Y6 Receptor Signaling Selectively Activates NFATC2 and Suppresses Allergic Lung Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision: A Comparative Guide to Chromene Derivatives as EGFR Inhibitors
For researchers, scientists, and drug development professionals at the forefront of oncological research, the quest for potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors remains a critical endeavor. Chromene derivatives have emerged as a promising class of small molecules with the potential to modulate EGFR activity. This guide provides a comparative analysis of various chromene derivatives based on in silico docking studies, supported by experimental data, to aid in the rational design of next-generation cancer therapeutics.
The epidermal growth factor receptor is a key mediator of cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Molecular docking studies offer a powerful computational approach to predict the binding affinities and interaction modes of small molecules with protein targets like EGFR, thereby accelerating the discovery of novel inhibitors.[4][5]
Comparative Docking Analysis of Chromene Derivatives
The following table summarizes the in silico docking performance and, where available, the corresponding experimental inhibitory activity (IC50) of a selection of chromene derivatives against EGFR. These compounds, curated from recent scientific literature, showcase the diverse chemical space and inhibitory potential within this scaffold. Lower docking scores and IC50 values are indicative of more potent inhibition.
| Compound ID/Name | Docking Score (kcal/mol) | Predicted Binding Affinity (µM) | Experimental IC50 (µM) | Reference |
| Chromene-Azo Sulfonamide Hybrids | ||||
| Compound 7a | - | - | 23.42 | [5] |
| Compound 7f | - | - | 12.66 | [5] |
| Sorafenib (Reference) | - | - | 1.66 | [5] |
| Oxospiro[chromene-4,3-indoline] Derivatives | ||||
| Compound 3b | - | - | IC50 range of 3.32 to 11.88 | [6] |
| Compound 4b | - | - | IC50 range of 3.32 to 11.88 | [6] |
| Compound 5b | - | - | IC50 range of 3.32 to 11.88 | [6] |
| Compound 6b | - | - | IC50 range of 3.32 to 11.88 | [6] |
| Erlotinib (Reference) | - | - | - | [6] |
| Dihydropyrano[3,2-c]chromene Derivatives | ||||
| Compound 4m | - | - | 45 | [6] |
| Compound 5g | - | - | 52 | [6] |
| Compound 5j | - | - | 50 | [6] |
| Compound 5k | - | - | 47 | [6] |
| Other Chromene Derivatives | ||||
| Compound 9b | - | - | 0.109 ± 0.005 | [7] |
| Lapatinib (Reference) | - | - | 0.044 ± 0.002 | [7] |
Experimental Protocols: A Step-by-Step Guide to Comparative Docking Studies
The following protocol outlines a generalized yet detailed methodology for conducting comparative molecular docking studies of chromene derivatives with EGFR, based on common practices in the field.
1. Preparation of the Receptor (EGFR)
-
Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17.
-
Protein Preparation:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Ligand Preparation (Chromene Derivatives)
-
Ligand Sketching and Optimization:
-
Draw the two-dimensional structures of the chromene derivatives using a chemical drawing software such as ChemDraw or Marvin Sketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).
-
-
Ligand File Preparation:
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT file format.
-
3. Molecular Docking Simulation
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the ATP-binding site of the EGFR kinase domain. The dimensions and coordinates of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Execution:
-
Perform the molecular docking simulations using a docking program such as AutoDock Vina.
-
The docking algorithm will explore various conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for each pose.
-
The program will output a set of docked poses for each ligand, ranked by their predicted binding energies (docking scores).
-
4. Analysis of Docking Results
-
Binding Affinity Evaluation:
-
Analyze the docking scores for each chromene derivative. A more negative docking score indicates a stronger predicted binding affinity.
-
-
Interaction Analysis:
-
Visualize the docked poses of the ligands within the EGFR active site using molecular visualization software like PyMOL or Chimera.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the EGFR binding pocket.[8]
-
-
Comparative Analysis:
-
Compare the docking scores and binding modes of the different chromene derivatives to identify the most promising candidates.
-
Correlate the in silico docking results with available experimental data (e.g., IC50 values) to validate the computational predictions.
-
Visualizing the Molecular Landscape
To better understand the biological context and the computational workflow, the following diagrams have been generated.
Caption: EGFR Signaling Pathway Inhibition by Chromene Derivatives.
Caption: Workflow for Comparative Molecular Docking Studies.
References
- 1. biotechworldindia.in [biotechworldindia.in]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating the Antimicrobial Spectrum of 6-Bromo-2,2-dimethyl-2H-chromene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Chromene scaffolds, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities, including antimicrobial properties. This guide provides a comparative evaluation of the antimicrobial spectrum of chromene derivatives, with a focus on the structural features of 6-Bromo-2,2-dimethyl-2H-chromene. Due to the limited availability of specific antimicrobial data for this compound in the reviewed literature, this guide utilizes data from structurally related chromene derivatives to provide a representative analysis of their potential antimicrobial activities.
Comparative Antimicrobial Activity
The antimicrobial efficacy of chromene derivatives is significantly influenced by their substitution patterns. Halogenation and the presence of alkyl groups are known to modulate the biological activity of these compounds. The following table summarizes the antimicrobial activity of representative brominated and dimethylated chromene derivatives against a panel of clinically relevant microorganisms, compared to the standard antibiotic, Ciprofloxacin. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Alternative | Target Microorganism | Gram Stain | Antimicrobial Activity (MIC in µg/mL) |
| Representative Brominated Chromene Derivative | |||
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus aureus (Multidrug-Resistant) | Gram-Positive | 4[1] |
| Staphylococcus epidermidis (Multidrug-Resistant) | Gram-Positive | 1-4[1] | |
| Representative Dimethyl Chromene Derivative | |||
| 2,2,7-Trimethyl-2H-chromene | Not specified | Not specified | Activity reported, but quantitative MIC values not provided in the source.[2] |
| Standard Antibiotic | |||
| Ciprofloxacin | Staphylococcus aureus | Gram-Positive | 0.25 - 2 |
| Staphylococcus epidermidis | Gram-Positive | 0.25 - 1 | |
| Pseudomonas aeruginosa | Gram-Negative | 0.5 - 4 | |
| Enterococcus faecalis | Gram-Positive | 1 - 4 |
Note: The data for the representative chromene derivatives is sourced from specific studies and may not represent the full antimicrobial spectrum. The MIC values for Ciprofloxacin are typical ranges and can vary depending on the strain.
Experimental Protocols
The evaluation of antimicrobial activity is crucial for the discovery and development of new anti-infective agents. The following are detailed methodologies for two standard in vitro antimicrobial susceptibility testing methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (e.g., this compound) and a standard antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The microtiter plate is then incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Antimicrobial Disks: Sterile paper disks impregnated with a known concentration of the test compound and a standard antibiotic are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions, typically at 35-37°C for 18-24 hours.
-
Measurement of Zones of Inhibition: Following incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the antimicrobial spectrum of a test compound.
Caption: Workflow for evaluating the antimicrobial spectrum of a test compound.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for this compound is not detailed in the available literature, chromene derivatives have been reported to exert their antimicrobial effects through various mechanisms. These can include the disruption of bacterial cell membranes, inhibition of essential enzymes involved in DNA replication and cell division, and interference with protein and nucleic acid synthesis.[3] Further research is necessary to elucidate the specific signaling pathways targeted by this particular compound.
The following diagram illustrates a generalized logical relationship for a potential mechanism of action.
Caption: Potential mechanisms of antimicrobial action for chromene derivatives.
References
In Vitro Efficacy of 6-Bromo-2,2-dimethyl-2H-chromene: A Comparative Framework for Kinase Inhibitor Profiling
For researchers, scientists, and drug development professionals, this guide outlines a comprehensive framework for the in vitro comparison of 6-Bromo-2,2-dimethyl-2H-chromene with other established kinase inhibitors. Due to a lack of publicly available data directly comparing the kinase inhibitory activity of this compound, this document serves as a methodological guide, presenting standardized experimental protocols and data presentation formats that can be employed to generate and interpret such comparative data.
While direct evidence for the kinase inhibitory properties of this compound is not extensively documented in current literature, the broader family of chromene derivatives has demonstrated a wide array of biological activities. Various studies have highlighted the potential of substituted chromenes, including those with bromine moieties, as anti-proliferative agents and inhibitors of key cellular signaling pathways. For instance, certain bromo-substituted chromene derivatives have been investigated for their cytotoxic effects against cancer cell lines and their potential to inhibit enzymes such as c-Src kinase and topoisomerase. However, it is crucial to note that the specific biological activity and kinase inhibition profile of this compound would need to be determined through empirical testing.
Proposed Kinase Inhibition Profile of this compound
To ascertain the kinase inhibitory potential of this compound, a tiered screening approach is recommended. An initial broad panel kinase screen would identify potential targets, followed by more focused assays to determine potency and selectivity. The following tables are presented as templates for organizing and presenting the data that would be generated from such a study.
Table 1: Hypothetical Kinase Selectivity Profile of this compound (10 µM)
| Kinase Family | Kinase Target | % Inhibition at 10 µM |
| Tyrosine Kinases | EGFR | Data to be generated |
| VEGFR2 | Data to be generated | |
| c-Src | Data to be generated | |
| Abl | Data to be generated | |
| Serine/Threonine Kinases | Akt1 | Data to be generated |
| CDK2/cyclin A | Data to be generated | |
| MEK1 | Data to be generated | |
| PIM1 | Data to be generated |
Table 2: Comparative IC50 Values of this compound and Reference Kinase Inhibitors
| Kinase Target | This compound IC50 (nM) | Reference Inhibitor 1 IC50 (nM) | Reference Inhibitor 2 IC50 (nM) |
| Identified Primary Target 1 | Data to be generated | e.g., Staurosporine | e.g., Sunitinib |
| Identified Primary Target 2 | Data to be generated | e.g., Dasatinib | e.g., Erlotinib |
| Off-Target Kinase 1 | Data to be generated | Data to be generated | Data to be generated |
| Off-Target Kinase 2 | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro kinase inhibition studies. Below are standard protocols for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a specific kinase.
-
Reaction Setup : Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP (spiked with [γ-³³P]ATP) in a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation : Add varying concentrations of this compound or a reference inhibitor to the reaction mixture. Include a DMSO control (vehicle).
-
Initiation and Incubation : Initiate the kinase reaction by adding the ATP mixture. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination : Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture : Spot the reaction mixture onto a filtermat paper that captures the phosphorylated substrate.
-
Washing : Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.
-
Detection : Measure the radioactivity on the filtermat using a scintillation counter.
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for Phospho-Protein Levels
This assay assesses the ability of the compound to inhibit a specific signaling pathway within a cellular context.
-
Cell Culture and Treatment : Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to approximately 80% confluency. Treat the cells with varying concentrations of this compound or a reference inhibitor for a specified duration.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
Visualizing Experimental Workflows and Signaling Pathways
To clearly illustrate the proposed experimental design and the potential mechanism of action, the following diagrams are provided.
Caption: Proposed experimental workflow for kinase inhibitor profiling.
Caption: Potential signaling pathways targeted by kinase inhibitors.
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromo-2,2-dimethyl-2H-chromene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 6-Bromo-2,2-dimethyl-2H-chromene, synthesized from best practices and data from closely related chemical structures in the absence of a specific Safety Data Sheet (SDS) for this exact compound.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to adhere to strict safety protocols to minimize exposure and mitigate potential hazards. The following table summarizes the key safety considerations derived from analogous compounds.
| Hazard Category | Personal Protective Equipment (PPE) and Handling Precautions |
| Skin and Eye Contact | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. |
| Inhalation | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. If accidental ingestion occurs, rinse the mouth with water and seek immediate medical attention. |
| Flammability | Keep away from open flames, sparks, and other sources of ignition. Store in a cool, dry, and well-ventilated area. |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following procedure is a general guideline and should be adapted to comply with institutional and regional requirements.
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container for "Halogenated Organic Waste" with the full chemical name: this compound.
-
Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
2. Containerization:
-
Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle) for waste collection.
-
Ensure the container is in good condition and free from leaks or contamination.
3. Waste Collection:
-
Carefully transfer the waste this compound into the designated waste container.
-
Avoid overfilling the container; it is recommended to fill it to no more than 80% of its capacity to allow for vapor expansion.
4. Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup by a licensed hazardous waste disposal company.
-
The storage area should be away from heat, direct sunlight, and incompatible materials.
5. Professional Disposal:
-
Arrange for the collection and disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Provide the disposal company with a complete and accurate description of the waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Disclaimer: This information is provided as a general guide and is based on the safety data of structurally similar compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and adhere to all applicable regulations.
Personal protective equipment for handling 6-Bromo-2,2-dimethyl-2H-chromene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-2,2-dimethyl-2H-chromene. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. Information has been synthesized from safety data sheets of structurally similar compounds.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 or EN 166 | Protects against chemical splashes. |
| Face Shield | - | Recommended when handling larger quantities or if there is a significant splash risk. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Prevents skin contact with the chemical. Double gloving is recommended. |
| Body Protection | Laboratory Coat | Flame-retardant | Protects skin and personal clothing from contamination. |
| Closed-toe shoes | - | Prevents exposure from spills. | |
| Respiratory Protection | Fume Hood | - | All handling of the solid or solutions should be conducted in a certified chemical fume hood. |
| Respirator | NIOSH-approved respirator with appropriate cartridges | Required if working outside of a fume hood or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational steps is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE as detailed in the table above and inspect for any damage.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a chemical spill kit readily accessible.
-
-
Handling the Compound :
-
Conduct all weighing and transferring of the solid compound within the fume hood to avoid inhalation of any dust particles.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name, concentration, date, and your initials.
-
-
During the Experiment :
-
Keep the container with this compound sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
In case of accidental contact, immediately follow the first aid procedures outlined below.
-
-
Post-Experiment :
-
Decontaminate all work surfaces with an appropriate solvent and then soap and water.
-
Dispose of all waste as per the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound, including unused compound, reaction residues, and contaminated materials (e.g., gloves, paper towels), in a dedicated, labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management :
-
Use a chemically resistant container with a secure lid for waste collection.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage of Waste :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Final Disposal :
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
First Aid Measures:
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contact your institution's EHS office immediately.
-
Ventilate the area and wash the spill site after material pickup is complete.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Workflow for handling and disposal of this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
